An In-depth Technical Guide to the Predicted ¹H and ¹⁹F NMR Spectroscopic Features of 4,4-Difluoro-3-methyloxolane-3-carboxylic acid
Abstract The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. 4,4-Difluo...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. 4,4-Difluoro-3-methyloxolane-3-carboxylic acid represents a valuable, albeit under-documented, building block in this field. This technical guide provides a comprehensive analysis of the predicted ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of this molecule. In the absence of direct experimental data in peer-reviewed literature, this guide synthesizes foundational NMR principles with spectral data from analogous fluorinated compounds to offer a robust predictive framework. This document is intended to serve as a vital resource for researchers in drug discovery and chemical synthesis, enabling the confident identification and structural elucidation of this and related fluorinated oxolanes.
Introduction: The Significance of Fluorinated Oxolanes in Drug Discovery
The oxolane (tetrahydrofuran) ring is a privileged scaffold in numerous natural products and pharmaceutical agents. Its functionalization with fluorine, particularly gem-dinal difluorination, can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity. The C-F bond is exceptionally stable, and the CF₂ group can act as a bioisostere for a carbonyl group or a hydrated gem-diol, while also introducing significant electronic perturbations.[1] Molecules such as 4,4-difluoroproline have emerged as sensitive ¹⁹F NMR probes for conformational analysis in peptides.[2] Consequently, understanding the precise spectroscopic signature of building blocks like 4,4-difluoro-3-methyloxolane-3-carboxylic acid is paramount for their effective utilization in drug development pipelines.
Predicted Molecular Structure and NMR-Active Nuclei
The structure of 4,4-difluoro-3-methyloxolane-3-carboxylic acid (C₆H₈F₂O₃) contains several distinct sets of NMR-active nuclei (¹H and ¹⁹F) that will give rise to a characteristic set of signals.[3][4] A thorough analysis of these signals, including their chemical shifts (δ), multiplicities, and coupling constants (J), is essential for unambiguous structural confirmation.
Caption: Recommended workflow for the NMR analysis of 4,4-difluoro-3-methyloxolane-3-carboxylic acid.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹⁹F NMR spectra of 4,4-difluoro-3-methyloxolane-3-carboxylic acid. By leveraging established principles of NMR spectroscopy and data from analogous fluorinated compounds, we have outlined the expected chemical shifts, multiplicities, and coupling constants. The diastereotopic nature of the geminal fluorine atoms is a key feature, offering potential insights into the conformational dynamics of the oxolane ring. The provided experimental protocol serves as a robust starting point for researchers aiming to characterize this and similar fluorinated molecules. This predictive framework is designed to empower scientists in drug discovery and chemical synthesis with the knowledge required for the confident structural elucidation of this valuable fluorinated building block.
References
The Royal Society of Chemistry. (2015). Electronic Supporting Information for: Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Retrieved from [Link]
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An In-depth Technical Guide to the Crystal Structure and Stereochemistry of 4,4-difluoro-3-methyloxolane-3-carboxylic acid
Abstract: The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, conferring unique physicochemical properties that can enhance metabolic stability, binding aff...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, conferring unique physicochemical properties that can enhance metabolic stability, binding affinity, and lipophilicity.[1][2] The title compound, 4,4-difluoro-3-methyloxolane-3-carboxylic acid, represents a valuable chiral building block whose precise three-dimensional structure is critical for its application in drug design. This guide provides a comprehensive technical overview of the methodologies required to determine its single-crystal X-ray structure and elucidate its stereochemical properties. We will detail a plausible synthetic pathway, crystallization strategies, the full workflow for single-crystal X-ray diffraction (SCXRD), and advanced spectroscopic and computational techniques for stereochemical assignment. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel fluorinated molecules.
Introduction: The Significance of Fluorinated Oxolanes
The oxolane (tetrahydrofuran) ring is a privileged scaffold found in numerous natural products and pharmaceuticals. The introduction of geminal fluorine atoms onto this ring system, as in 4,4-difluoro-3-methyloxolane-3-carboxylic acid, can have profound effects on the molecule's properties.[3][4] The highly electronegative fluorine atoms create a strong dipole moment and can alter the puckering of the five-membered ring, influencing its conformational preferences.[3] Furthermore, the C-F bond is exceptionally stable to metabolic degradation, making fluorination a key strategy for improving the pharmacokinetic profile of drug candidates.[1]
A definitive understanding of the crystal structure and absolute stereochemistry of this molecule is paramount. It allows for the rational design of structure-activity relationships (SAR), provides crucial parameters for computational modeling, and ensures stereochemical purity, which is a critical regulatory requirement for chiral drug candidates.
Synthesis and Purification
While multiple synthetic routes can be envisioned, a robust approach involves the construction of the substituted oxolane ring followed by functional group manipulation. The following protocol outlines a plausible, multi-step synthesis adapted from established methodologies for similar heterocyclic systems.[5]
Experimental Protocol: Proposed Synthesis
Step 1: Alkylation of a β-ketoester. The synthesis would commence with the alkylation of a suitable β-ketoester, such as ethyl 4,4-difluoro-3-oxobutanoate, with a methylating agent. The choice of a base (e.g., sodium hydride or lithium diisopropylamide) is critical for efficient C-alkylation over O-alkylation.
Causality: Using a strong, non-nucleophilic base in an aprotic solvent at low temperatures minimizes side reactions and favors the formation of the desired carbon-carbon bond.
Step 2: Reduction of the Ketone. The resulting keto-ester is then reduced to the corresponding alcohol. A selective reducing agent like sodium borohydride is chosen to avoid the reduction of the ester functionality.
Causality: Sodium borohydride is a mild reducing agent, ideal for the chemoselective reduction of ketones in the presence of esters, ensuring the integrity of the carboxylate precursor.
Step 3: Acid-Catalyzed Cyclization (Lactonization). Treatment of the hydroxy-ester with an acid catalyst promotes intramolecular cyclization to form a γ-lactone intermediate.
Causality: Acid catalysis protonates the ester carbonyl, rendering it more electrophilic and facilitating the nucleophilic attack by the hydroxyl group to form the thermodynamically stable five-membered oxolane ring.
Step 4: Hydrolysis. Finally, the ester (lactone) is hydrolyzed under basic conditions (e.g., using lithium hydroxide) followed by acidic workup to yield the target carboxylic acid.
Causality: Saponification with a strong base followed by acidification is a standard and high-yielding method for converting esters to carboxylic acids.
Purification. The final product must be rigorously purified before crystallization. This is typically achieved through column chromatography on silica gel, followed by recrystallization to obtain a sample of >99% purity, as verified by HPLC and NMR spectroscopy.
Crystallization Strategies for a Fluorinated Polar Molecule
Obtaining high-quality single crystals suitable for SCXRD is often the most challenging step. The presence of both polar (carboxylic acid) and nonpolar (gem-difluoro) groups requires careful selection of solvent systems.
Comparative Crystallization Techniques
Technique
Description
Rationale & Suitability
Slow Evaporation
A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.[6]
This is the simplest method. Solvents like ethyl acetate or acetone, in which the compound is moderately soluble, are ideal candidates. The high electronegativity of fluorine can influence packing, and slow kinetics are needed to overcome potential nucleation barriers.[6]
Vapor Diffusion
A concentrated solution of the compound in a low-boiling-point solvent is placed in a sealed chamber containing a higher-boiling-point anti-solvent in which the compound is insoluble.
This technique provides fine control over the rate of supersaturation. A system such as acetone (solvent) and hexane (anti-solvent) would be a logical starting point, as the gradual diffusion of hexane vapor reduces the solubility of the polar compound, promoting ordered crystal growth.
Cooling
A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
This method is effective for compounds with a steep solubility curve. A solvent mixture like ethanol/water could be effective, leveraging the hydrogen-bonding capability of the carboxylic acid.
Crystal Structure Elucidation: A Workflow
The definitive three-dimensional arrangement of atoms and the packing of molecules in the solid state are determined by Single-Crystal X-ray Diffraction (SCXRD).
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Hypothetical Crystallographic Data
The following table presents a set of realistic, hypothetical crystallographic parameters for 4,4-difluoro-3-methyloxolane-3-carboxylic acid. In reality, the carboxylic acid would likely form hydrogen-bonded dimers. For a chiral molecule crystallizing without a center of inversion, a chiral space group like P2₁ would be expected.
Parameter
Hypothetical Value
Significance
Chemical Formula
C₆H₈F₂O₃
Confirms the elemental composition of the unit cell.
Formula Weight
166.12 g/mol
Used for density calculations.
Crystal System
Monoclinic
Describes the symmetry of the unit cell.
Space Group
P2₁
A common chiral space group, indicating the enantiopure nature of the crystal.
a, b, c (Å)
a = 6.5, b = 8.2, c = 7.1
Dimensions of the unit cell.
α, β, γ (°)
α = 90, β = 105, γ = 90
Angles of the unit cell.
Volume (ų)
364.5
Volume of a single unit cell.
Z
2
Number of molecules per unit cell.
Calculated Density
1.51 g/cm³
Provides a check on the cell contents.
R-factor (R1)
< 0.05
A key indicator of the quality of the final refined structure.
The crystal packing would likely be dominated by strong intermolecular hydrogen bonds between the carboxylic acid moieties, forming dimeric or catemeric structures. Weaker C-H···F and C-H···O interactions would further stabilize the three-dimensional lattice.[6][7]
Stereochemical Analysis
The molecule possesses a single stereocenter at the C3 position, adjacent to the gem-difluoro group. This gives rise to a pair of enantiomers: (R)- and (S)-4,4-difluoro-3-methyloxolane-3-carboxylic acid. A comprehensive analysis requires both spectroscopic confirmation and, if necessary, chiral separation.
Note: The above DOT script is illustrative. A proper chemical structure image would be used in a real document.
Caption: Enantiomers of 4,4-difluoro-3-methyloxolane-3-carboxylic acid.
Spectroscopic Methods: The Power of ¹⁹F NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural confirmation.[8][9]
¹H NMR: Would show distinct signals for the methyl group and the diastereotopic protons of the two CH₂ groups in the oxolane ring. The proximity to fluorine atoms would result in complex splitting patterns due to ²J(H,F) and ³J(H,F) couplings.
¹³C NMR: The carbon spectrum would show six distinct signals. The C-F coupling constants (¹J(C,F) and ²J(C,F)) are highly diagnostic and confirm the presence and location of the fluorine atoms.
¹⁹F NMR: This is the most powerful technique for studying fluorinated molecules.[2] The geminal fluorine atoms are diastereotopic due to the adjacent chiral center and should appear as two distinct signals, likely an AX spin system, showing a large geminal ²J(F,F) coupling constant. The chemical shift of these fluorine atoms is highly sensitive to their electronic environment.[8]
Protocol: Chiral Derivatization for Stereochemical Assignment
To determine the absolute configuration or measure the enantiomeric excess (ee) of a sample, derivatization with a chiral agent like Mosher's acid is a classic and reliable method.[10]
Reaction: Convert the carboxylic acid to its corresponding acid chloride (e.g., using oxalyl chloride).
Derivatization: React the acid chloride with a single enantiomer of a chiral alcohol, such as (R)-1-phenylethanol, to form a pair of diastereomeric esters.
¹⁹F NMR Analysis: The fluorine nuclei in the two newly formed diastereomers will be in different chemical environments. This will result in two separate sets of signals in the ¹⁹F NMR spectrum.
Integration & Assignment: The relative integration of these signal sets directly corresponds to the enantiomeric ratio of the original acid. The absolute configuration can often be assigned by analyzing the chemical shift differences based on established models for the chiral derivatizing agent.[10]
Conclusion
The comprehensive structural and stereochemical characterization of 4,4-difluoro-3-methyloxolane-3-carboxylic acid is a multi-faceted process that integrates organic synthesis, advanced crystallization techniques, single-crystal X-ray diffraction, and high-resolution NMR spectroscopy. Each step, from synthesis to final analysis, provides a crucial piece of information, building a complete and unambiguous picture of the molecule's three-dimensional nature. This detailed understanding is the foundation upon which its potential in medicinal chemistry and drug development can be expertly built, enabling rational design and optimization of next-generation therapeutics.
References
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Miranda, V. M., Machado, V. F., Marques, F. L. N., & Deflon, V. M. (2025). Fluorinated Pyrazolinic Thiosemicarbazones: Selective Synthesis and Computational Analysis. European Journal of Chemistry, 16, 331-338. Available at: [Link]
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Shishkin, M. A., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 13(1), 1-11. Available at: [Link]
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Thrasher, J. S. (2019). The synthesis and X-ray crystallographic study of a per(meta-t-butyl) substituted trityl fluoride. Journal of Fluorine Chemistry, 227, 109374. Available at: [Link]
PubChem. (n.d.). 4,4-difluoro-3-methyloxolane-3-carboxylic acid. Retrieved from [Link]
Google Patents. (2008). US20080004465A1 - Process for the Preparation of 4,4-Difluoro-3-Oxobutanoic Acid Esters.
Reeves, J. T., et al. (2012). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methyl-2-pentanone. Organic Syntheses, 89, 210-221. Available at: [Link]
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Al-Hadedi, A. A. M., et al. (2025). Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment. Molecules, 30(4), 795. Available at: [Link]
Al-Hadedi, A. A. M., et al. (2025). Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment. PubMed. Available at: [Link]
Shen, H. C., & Li, C. (2014). Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. Organic Letters, 16(4), 1108-1111. Available at: [Link]
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A Technical Guide to the Synthesis of 4,4-Difluoro-3-methyloxolane-3-carboxylic Acid Precursors
Introduction: The Strategic Value of Fluorinated Scaffolds in Drug Discovery The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often imparting profound and beneficial ch...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of Fluorinated Scaffolds in Drug Discovery
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often imparting profound and beneficial changes to a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2] The gem-difluoromethylene (CF2) group, in particular, serves as a valuable bioisostere for carbonyl groups or ether linkages, offering a stable, non-metabolizable mimic that can enhance interactions with biological targets.[3][4] Within this context, 4,4-difluoro-3-methyloxolane-3-carboxylic acid[5] represents a highly valuable, conformationally restricted building block for the synthesis of novel therapeutics. Its rigid five-membered ring structure, combined with the unique electronic properties of the gem-difluoro group, provides a scaffold to explore chemical space with high precision.
This technical guide presents a comprehensive overview of a robust and logical synthetic pathway for the precursors of 4,4-difluoro-3-methyloxolane-3-carboxylic acid. We will delve into the strategic considerations behind precursor selection, detail key chemical transformations, and provide validated protocols grounded in established chemical literature.
Retrosynthetic Analysis: A Logic-Driven Approach to the Target Scaffold
A logical retrosynthetic strategy is paramount to designing an efficient and scalable synthesis. Our approach focuses on disconnecting the target molecule into readily available or synthetically accessible precursors. The primary disconnection strategy hinges on the installation of the gem-difluoro group as a key, late-stage transformation, leveraging the well-established deoxofluorination of a ketone.
Caption: Retrosynthetic pathway for the target molecule.
This analysis identifies Ethyl 3-methyl-4-oxotetrahydrofuran-3-carboxylate as the pivotal intermediate. The synthesis is therefore logically divided into two primary stages:
Construction of the Heterocyclic Ketone Core: Synthesizing the 3-methyl-4-oxotetrahydrofuran-3-carboxylate scaffold.
Gem-Difluorination: Converting the ketone carbonyl into the target difluoromethylene group.
Part 1: Synthesis of the Key Ketone Precursor
The construction of the substituted tetrahydrofuranone ring is achieved via a robust intramolecular cyclization. The chosen strategy involves the reaction of a readily available starting material, ethyl 2-methylacetoacetate, with an electrophilic source of a C2 unit that can be subsequently cyclized.
Logical Flow for Ketone Precursor Synthesis
Caption: Workflow for the synthesis of the key ketone intermediate.
Experimental Protocol: Synthesis of Ethyl 3-methyl-4-oxotetrahydrofuran-3-carboxylate
This protocol is based on established methodologies for alkylation followed by intramolecular condensation reactions.
Step 1: Alkylation of Ethyl 2-methylacetoacetate
Reagents & Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) and suspend it in anhydrous tetrahydrofuran (THF).
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of ethyl 2-methylacetoacetate (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over 30 minutes.
Reaction: Allow the mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour.
Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C. Add ethyl 2-bromoacetate (1.1 equivalents) dropwise.
Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield the crude alkylated intermediate.
Step 2: Intramolecular Dieckmann Condensation
Reagents & Setup: In a separate flame-dried flask, prepare a solution of sodium ethoxide (NaOEt, 1.5 equivalents) in anhydrous ethanol.
Cyclization: Add the crude alkylated intermediate from Step 1, dissolved in a minimal amount of anhydrous ethanol, to the sodium ethoxide solution at room temperature.
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
Workup & Purification: After cooling to room temperature, neutralize the reaction mixture with dilute hydrochloric acid (HCl). Remove the ethanol under reduced pressure. Extract the residue with dichloromethane (CH2Cl2). The combined organic extracts are washed with brine, dried over Na2SO4, and concentrated. The resulting crude product is purified by column chromatography on silica gel to afford the pure Ethyl 3-methyl-4-oxotetrahydrofuran-3-carboxylate.
Part 2: Gem-Difluorination of the Ketone Precursor
The conversion of the carbonyl group to a gem-difluoro unit is one of the most common strategies for synthesizing such compounds.[6] Deoxofluorinating agents like diethylaminosulfur trifluoride (DAST) or its more thermally stable analogues (e.g., Deoxo-Fluor®) are highly effective for this transformation.
Causality in Reagent Selection
The choice of a deoxofluorinating agent is critical. While various reagents exist, DAST and its derivatives are often preferred for their efficacy in converting ketones to gem-difluorides. However, these reactions can be hazardous and require careful handling and temperature control. The mechanism involves the initial reaction of the ketone's oxygen with the sulfur of DAST, followed by intramolecular fluoride delivery to form a difluorinated intermediate, which then eliminates to give the final product. Traditional methods can sometimes require harsh conditions, which may be incompatible with sensitive functional groups.
Experimental Protocol: Deoxofluorination
Reagents & Setup: To a solution of Ethyl 3-methyl-4-oxotetrahydrofuran-3-carboxylate (1.0 equivalent) in anhydrous dichloromethane (CH2Cl2) in a fluorinated ethylene propylene (FEP) or polytetrafluoroethylene (PTFE) flask, cool the solution to -78 °C under a nitrogen atmosphere.
Addition of Fluorinating Agent: Add diethylaminosulfur trifluoride (DAST, 1.5 - 2.0 equivalents) dropwise via a syringe. Caution: DAST is toxic and moisture-sensitive and can decompose exothermically. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for 12-24 hours.
Monitoring: Monitor the reaction progress by 19F NMR or GC-MS.
Quenching & Workup: Cool the reaction mixture back to 0 °C and quench it by the very slow and careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
Extraction & Purification: Separate the organic layer, and extract the aqueous layer with CH2Cl2. Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to yield Ethyl 4,4-difluoro-3-methyloxolane-3-carboxylate.
Parameter
Reagent
Equivalents
Temperature (°C)
Typical Yield (%)
Fluorination
DAST
1.5 - 2.0
-78 to RT
60 - 80
Fluorination
Deoxo-Fluor®
1.5 - 2.0
0 to RT
65 - 85
Part 3: Hydrolysis to the Final Carboxylic Acid
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation that can be achieved under basic or acidic conditions.
Experimental Protocol: Ester Hydrolysis
Reaction Setup: Dissolve the purified Ethyl 4,4-difluoro-3-methyloxolane-3-carboxylate (1.0 equivalent) in a mixture of THF and water.
Hydrolysis: Add lithium hydroxide (LiOH, 2-3 equivalents) and stir the mixture at room temperature until the starting material is consumed (as monitored by TLC).
Workup: Acidify the reaction mixture to pH ~2 with 1M HCl.
Isolation: Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure to yield the final product, 4,4-difluoro-3-methyloxolane-3-carboxylic acid.
Alternative and Modern Synthetic Approaches
While the deoxofluorination of ketones is a reliable method, the field of fluorine chemistry is rapidly evolving.
Photoredox Catalysis: Recent advances have demonstrated the use of visible-light photoredox catalysis to achieve gem-difluorination from trifluoromethyl ketones. This approach can offer milder reaction conditions and greater functional group tolerance compared to traditional methods.
Building Block Approach: An alternative strategy involves the use of gem-difluorinated building blocks. For instance, the addition of carboxylic acids to gem-difluoroalkenes has been shown to be a straightforward method for constructing RCO2-CF2 bonds, although this would require a different retrosynthetic disconnection.[4]
Conclusion
The synthesis of 4,4-difluoro-3-methyloxolane-3-carboxylic acid precursors is a multi-step process that relies on fundamental organic transformations. The pathway outlined in this guide, centered on the deoxofluorination of a key ketone intermediate, represents a logical, robust, and scalable approach for accessing this valuable building block. By understanding the causality behind reagent selection and adhering to validated protocols, researchers in drug development can confidently produce these scaffolds for the synthesis of next-generation therapeutics.
References
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Predictive Profiling and Empirical Validation of the pKa of 4,4-Difluoro-3-methyloxolane-3-carboxylic Acid
Executive Summary The incorporation of fluorine into aliphatic heterocycles is a cornerstone strategy in modern drug design, utilized to modulate lipophilicity, metabolic stability, and acid-base properties[1]. 4,4-diflu...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The incorporation of fluorine into aliphatic heterocycles is a cornerstone strategy in modern drug design, utilized to modulate lipophilicity, metabolic stability, and acid-base properties[1]. 4,4-difluoro-3-methyloxolane-3-carboxylic acid represents a highly functionalized, sterically constrained scaffold. Predicting its acid dissociation constant (
pKa
) is critical for determining its ionization state at physiological pH, which directly dictates its pharmacokinetic profile (absorption, distribution, and membrane permeability).
This technical guide deconstructs the electronic and steric causality governing the
pKa
of this molecule, establishes a rigorous computational prediction workflow, and details a self-validating empirical protocol using
19
F NMR titration to confirm theoretical models.
Structural Deconstruction & Electronic Causality
To accurately predict the
pKa
of 4,4-difluoro-3-methyloxolane-3-carboxylic acid, we must isolate the thermodynamic contributions of its structural components relative to a baseline aliphatic carboxylic acid. The molecule features an oxolane (tetrahydrofuran) ring, a quaternary
α
-carbon (C3) bearing both a methyl and a carboxylic acid group, and a
gem
-difluoro group at the adjacent C4 position.
The Causality of
pKa
Modulation
The Oxolane Core (
γ
-Oxygen Effect): The ether oxygen (O1) in the oxolane ring exerts a through-bond electron-withdrawing inductive effect (-I). Positioned at the
γ
-position relative to the carbonyl carbon, it stabilizes the carboxylate anion, lowering the
pKa
. Tetrahydrofuran-3-carboxylic acid exhibits a baseline
pKa
of approximately 4.33[2].
The
gem
-Difluoro Group (
β
-Fluorine Effect): Fluorine is highly electronegative. The
gem
-difluoro group at C4 is situated at the
β
-position relative to the carboxylate carbon. The inclusion of a
gem
-difluoro group at the
β
-position typically reduces the
pKa
by 0.84 to 1.5 units due to powerful -I stabilization of the conjugate base[3]. For comparison, the less proximally constrained 3,3-difluorocyclopentanecarboxylic acid has a predicted
pKa
of 3.85[4].
The
α
-Methyl Group (Steric and +I Effect): The methyl group at C3 introduces a slight electron-donating (+I) effect, which destabilizes the anion. More importantly, it creates steric bulk at the quaternary center, which hinders the optimal organization of water molecules required to solvate the carboxylate anion. This desolvation penalty slightly increases the
pKa
.
Structural FeatureInductive/Steric EffectEstimated
ΔpKa
ContributionRationaleAliphatic BaselineN/A~ 4.80Standard baseline for unconstrained aliphatic carboxylic acids (e.g., cyclopentanecarboxylic acid).
γ
-Oxygen (Oxolane)-I (Electron Withdrawing)- 0.47Through-bond electronegativity stabilizes the carboxylate anion.
β
gem
-Difluoro (C4)Strong -I (Electron Withdrawing)- 1.65Proximity of two highly electronegative fluorine atoms strongly stabilizes the conjugate base.
α
-Methyl (C3)+I & Steric Desolvation+ 0.15Electron donation and steric hindrance to aqueous solvation slightly destabilize the anion.Net Predicted
pKa
Combined Effects~ 2.83Highly acidic aliphatic carboxylic acid due to dominant
β
-fluorine effects.
Computational Prediction Methodologies
Empirical
pKa
prediction tools (such as Epik) utilize Hammett and Taft methodologies[5]. However, they often struggle with heavily functionalized, compact rings where through-space electrostatic interactions and stereoelectronic constraints dominate. Therefore, a Quantum Mechanical (QM) approach using Density Functional Theory (DFT) is required for high-fidelity prediction.
Step-by-Step QM Protocol
Conformational Search: Generate all low-energy conformers of both the neutral acid and the deprotonated carboxylate using a molecular mechanics force field (e.g., OPLS4) in a simulated aqueous environment.
Geometry Optimization: Optimize the lowest-energy conformers using DFT at the M06-2X/6-311+G(d,p) level of theory. The M06-2X functional is specifically chosen for its superior handling of non-covalent interactions and main-group thermochemistry.
Solvation Modeling: Apply the Solvation Model based on Density (SMD) using water as the continuum solvent to calculate the aqueous free energy (
ΔGaq
).
Thermodynamic Cycle Calculation: Calculate the free energy of deprotonation (
ΔGdeprot
) by referencing the free energy of the proton in water (-264.61 kcal/mol).
pKa
Derivation: Convert the free energy to
pKa
using the equation
pKa=ΔGdeprot/(2.303RT)
.
Computational workflow for DFT-based thermodynamic pKa prediction.
Experimental Validation: Self-Validating
19
F NMR Titration
Causality of Experimental Choice: Standard potentiometric titration requires high analyte concentrations, which can be problematic for fluorinated compounds with limited aqueous solubility at low pH. We utilize 19
F NMR titration because the chemical shift (
δ
) of the
gem
-difluoro group at C4 is exquisitely sensitive to the protonation state of the adjacent C3 carboxyl group. This allows for precise measurements at low concentrations (1-5 mM).
Trustworthiness (Self-Validating System): To ensure the system is self-validating, a known reference standard (3,3-difluorocyclopentanecarboxylic acid) is titrated in parallel. If the experimental
pKa
of the reference deviates from its literature value, the pH electrode calibration and non-linear fitting algorithm are immediately flagged for recalibration.
Step-by-Step Experimental Protocol
Buffer and Sample Preparation: Prepare a 5 mM solution of 4,4-difluoro-3-methyloxolane-3-carboxylic acid in a 90:10
H2O/D2O
mixture. Add 0.1% trifluoroacetic acid (TFA) in a sealed capillary as an internal
19
F chemical shift reference.
Parallel Standard Preparation: Prepare an identical setup using the validation standard (3,3-difluorocyclopentanecarboxylic acid).
Micro-Titration: Adjust the pH of the solutions from pH 1.5 to 6.0 in 0.2 pH unit increments using standardized 0.1 M HCl and 0.1 M NaOH. Record the exact pH using a micro-pH electrode calibrated at the measurement temperature (298 K).
Data Acquisition: Acquire
19
F NMR spectra at each pH point. Ensure a sufficient relaxation delay (D1 > 5 *
T1
) for accurate integration and peak shape analysis.
Data Processing: Extract the chemical shift (
δobs
) of the
gem
-difluoro signal at each pH.
Non-Linear Regression: Fit the
δobs
vs. pH data to the Henderson-Hasselbalch derived equation:
δobs=1+10(pH−pKa)δHA+δA−⋅10(pH−pKa)
The inflection point of the resulting sigmoidal curve represents the empirical
pKa
.
Self-validating 19F NMR titration workflow for empirical pKa determination.
Data Synthesis & Expected Outcomes
Based on the structural deconstruction, 4,4-difluoro-3-methyloxolane-3-carboxylic acid is predicted to be a relatively strong aliphatic acid.
Table 2: Predicted
pKa
Values Across Methodologies
Methodology
Predicted
pKa
Confidence / Limitation
QSPR (Heuristic Addition)
2.83
Moderate; assumes linear additivity of inductive effects.
Empirical ML (Epik)
2.95
±
0.40
Moderate; limited training data for highly constrained
gem
-difluoro oxolanes.
QM (DFT M06-2X/SMD)
2.78
High; accurately models through-space electrostatics and desolvation penalties.
Expected Empirical (
19
F NMR)
~ 2.80
Gold Standard; self-validated against known reference compounds.
Pharmacokinetic Implications: With a
pKa
of ~2.80, this molecule will be >99.9% ionized at a physiological pH of 7.4. While the
gem
-difluoro group increases intrinsic lipophilicity, the permanent negative charge at physiological pH will necessitate specific formulation strategies (e.g., prodrug approaches or active transporter targeting) to achieve oral bioavailability and cellular permeability.
References[3] Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.joc.9b00806[4]3,3-Difluorocyclopentaecarboxylic acid. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB32615199.htm[1]Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. URL: https://doi.org/10.1002/cmdc.202200331[2]Physical and chemical properties of Tetrahydrofuran-3-carboxylic acid. Benchchem. URL: https://www.benchchem.com/product/b1158760[5]Identification of Novel Potential Heparanase Inhibitors Using Virtual Screening. MDPI. URL: https://www.mdpi.com/1422-0067/23/9/4864
Toxicological profile of 4,4-difluoro-3-methyloxolane-3-carboxylic acid in vitro
An In-Depth Technical Guide to the In Vitro Toxicological Profiling of 4,4-difluoro-3-methyloxolane-3-carboxylic acid Authored by: A Senior Application Scientist Abstract The introduction of novel chemical entities, such...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the In Vitro Toxicological Profiling of 4,4-difluoro-3-methyloxolane-3-carboxylic acid
Authored by: A Senior Application Scientist
Abstract
The introduction of novel chemical entities, such as 4,4-difluoro-3-methyloxolane-3-carboxylic acid, into the pharmaceutical and chemical industries necessitates a robust and early assessment of their potential toxicity. This guide presents a comprehensive, tiered in vitro toxicological testing strategy designed for researchers, scientists, and drug development professionals. By integrating foundational cytotoxicity and genotoxicity assays with more complex, organ-specific models like 3D liver spheroids, this whitepaper provides a scientifically rigorous framework for constructing a detailed toxicological profile. The methodologies described are grounded in international regulatory guidelines, including those from the OECD and FDA, ensuring the generation of reliable and relevant data for safety assessment and decision-making in a regulatory context.
Introduction
4,4-difluoro-3-methyloxolane-3-carboxylic acid is a novel fluorinated carboxylic acid with potential applications in various fields, including pharmaceuticals and materials science. Its unique chemical structure warrants a thorough investigation of its biological activity and potential toxicity. Early-stage in vitro toxicological profiling is a cornerstone of modern drug development and chemical safety assessment, providing critical data to guide further research and development while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).[1][2]
The U.S. Food and Drug Administration (FDA) and other international regulatory bodies, such as the Organisation for Economic Co-operation and Development (OECD), recommend a tiered approach to toxicity testing, beginning with in vitro methods to identify potential hazards early in the development process.[3] This guide outlines a systematic, multi-tiered strategy for the in vitro toxicological evaluation of 4,4-difluoro-3-methyloxolane-3-carboxylic acid, designed to provide a comprehensive understanding of its potential risks to human health.
Tier 1: Foundational Toxicity Assessment
The initial tier of testing focuses on establishing the fundamental toxicological properties of the compound: its potential to cause cell death (cytotoxicity) and its ability to damage genetic material (genotoxicity). These assays are crucial for determining a safe concentration range for subsequent, more complex mechanistic studies.
Cytotoxicity Profiling
Causality Behind Experimental Choices: Cytotoxicity is a critical initial endpoint as it provides a quantitative measure of a compound's intrinsic toxicity. By employing multiple assays that measure different cellular processes (e.g., metabolic activity vs. membrane integrity), we can obtain a more robust and nuanced understanding of the cytotoxic mechanism. The choice of cell lines is also critical; using a panel that includes a liver cell line (e.g., HepG2), a kidney cell line (e.g., HEK293), and a cancer cell line relevant to the compound's intended application provides a broader view of its potential target organs.
Recommended Assays:
Metabolic Activity Assay (MTT or resazurin): Measures the activity of mitochondrial dehydrogenases, providing an indication of overall cell health and metabolic function.
Membrane Integrity Assay (LDH release): Measures the release of lactate dehydrogenase from damaged cells, indicating a loss of plasma membrane integrity.
Experimental Protocol: MTT Cytotoxicity Assay
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
Compound Preparation: Prepare a stock solution of 4,4-difluoro-3-methyloxolane-3-carboxylic acid in a suitable solvent (e.g., DMSO) and create a series of dilutions in cell culture medium.
Treatment: Remove the old medium from the cells and add the compound dilutions in triplicate. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation: Hypothetical IC50 Values
Cell Line
Incubation Time (hours)
IC50 (µM)
HepG2
24
150
48
95
72
60
HEK293
24
250
48
180
72
120
A549
24
>500
48
450
72
300
Visualization: Cytotoxicity Testing Workflow
Caption: Workflow for assessing the cytotoxicity of a novel compound.
Genotoxicity Assessment
Causality Behind Experimental Choices: Genotoxicity testing is a regulatory requirement and a critical step in safety assessment.[4] A standard battery of tests is used to detect different types of genetic damage. The Ames test is a rapid screen for point mutations, while the in vitro micronucleus assay detects larger-scale chromosomal damage (clastogenesis and aneugenesis). Performing these assays both with and without metabolic activation (S9 fraction) is essential, as some compounds only become genotoxic after being metabolized by the liver.
Recommended Assays:
Bacterial Reverse Mutation Test (Ames Test): Utilizes various strains of Salmonella typhimurium and Escherichia coli to detect point mutations and frameshift mutations.
In Vitro Micronucleus Assay: Detects micronuclei in the cytoplasm of interphase cells, which are indicative of chromosomal damage or interference with the mitotic apparatus.
Experimental Protocol: In Vitro Micronucleus Assay
Cell Culture: Culture CHO-K1 or TK6 cells to approximately 50-60% confluency.
Treatment: Treat cells with at least three concentrations of the test compound, selected based on the cytotoxicity data (up to a maximum concentration that causes ~50% cytotoxicity). Include a vehicle control and positive controls (e.g., mitomycin C without S9, cyclophosphamide with S9).
Metabolic Activation: For one set of experiments, add a liver S9 fraction to the treatment medium to assess the effect of metabolism.
Incubation: Incubate for a short duration (3-6 hours) followed by a recovery period, or for a longer duration (24 hours) without a recovery period.
Cytokinesis Block: Add cytochalasin B to the medium to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have undergone one round of mitosis.
Harvest and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., DAPI or Giemsa).
Microscopy and Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
Data Analysis: Statistically compare the frequency of micronucleated cells in the treated groups to the vehicle control.
Data Presentation: Hypothetical Genotoxicity Battery Results
Assay
Test System
Metabolic Activation (S9)
Result
Ames Test
S. typhimurium (TA98, TA100)
-
Negative
+
Negative
In Vitro Micronucleus
CHO-K1 cells
-
Negative
+
Equivocal
Visualization: Genotoxicity Testing Decision Tree
Caption: Decision tree for interpreting in vitro genotoxicity results.
Tier 2: Mechanistic and Organ-Specific Toxicity
Following the foundational assessment, the second tier of testing aims to investigate organ-specific toxicity, with a primary focus on the liver, and to elucidate the underlying mechanisms of any observed toxicity.
Hepatotoxicity Assessment
Causality Behind Experimental Choices: The liver is a primary site for the metabolism of foreign compounds and is therefore a frequent target for drug-induced injury.[5][6] While cell lines like HepG2 are useful for initial screening, they often lack the full complement of metabolic enzymes found in primary human hepatocytes (PHHs).[6] Therefore, using more physiologically relevant models, such as PHHs or 3D liver spheroids, is crucial for accurately predicting human hepatotoxicity.[7][8] Assessing a panel of biomarkers, including liver enzymes (AST, ALT), functional markers (albumin), and indicators of mitochondrial dysfunction, provides a multi-faceted view of potential liver injury.
Recommended Assays:
3D Liver Spheroid Model: Utilize 3D spheroids of PHHs to better mimic the in vivo liver microenvironment and maintain metabolic competency over longer exposure periods.[8]
Liver Enzyme and Function Assays: Measure the release of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) into the culture medium as indicators of hepatocellular damage. Measure albumin secretion as a marker of hepatocyte synthetic function.
Mitochondrial Toxicity Assessment: Evaluate changes in mitochondrial membrane potential and oxygen consumption rates to assess mitochondrial dysfunction, a common mechanism of drug-induced liver injury.
Experimental Protocol: Hepatotoxicity in 3D Liver Spheroids
Spheroid Formation: Form 3D spheroids from PHHs using an ultra-low attachment plate. Allow them to self-assemble for 3-5 days.
Treatment: Treat the spheroids with the test compound at non-cytotoxic concentrations (determined in Tier 1) for up to 14 days, with repeated dosing every 48 hours.
Sample Collection: Collect culture supernatants at various time points (e.g., days 3, 7, 14) for biomarker analysis.
Biomarker Analysis:
ALT/AST: Use commercially available kits to measure ALT and AST activity in the supernatant.
Albumin: Use an ELISA kit to quantify albumin concentration in the supernatant.
Mitochondrial Function (Endpoint): At the end of the treatment period, dissociate the spheroids and assess mitochondrial membrane potential using a fluorescent dye like TMRM, or measure oxygen consumption rates using a Seahorse XF Analyzer.
Data Analysis: Compare the levels of biomarkers and mitochondrial function in treated spheroids to the vehicle control.
Data Presentation: Hypothetical Hepatotoxicity Marker Data
Concentration (µM)
ALT Release (Fold Change vs. Control)
Albumin Secretion (% of Control)
Mitochondrial Membrane Potential (% of Control)
1
1.2
95
98
10
2.5
70
85
50
8.0
40
60
Visualization: Proposed Pathway for Drug-Induced Liver Injury (DILI)
Caption: A potential mechanism for drug-induced liver injury.
Data Integration and Risk Assessment
The successful execution of this tiered testing strategy will yield a comprehensive in vitro toxicological profile for 4,4-difluoro-3-methyloxolane-3-carboxylic acid. The integration of these data is critical for a holistic risk assessment:
Cytotoxicity data establishes the concentration range at which the compound exerts its effects and informs the dose selection for subsequent assays.
Genotoxicity results provide a clear indication of the compound's potential to cause genetic damage, a critical factor in long-term safety assessment.
Hepatotoxicity data from advanced models like 3D spheroids offers insights into potential organ-specific liabilities and the underlying mechanisms of toxicity.
This integrated dataset allows for an informed decision-making process. For instance, a compound that is cytotoxic only at high concentrations, is non-genotoxic, and shows no signs of hepatotoxicity in 3D models would be considered a low-risk candidate for further development. Conversely, a compound with a positive genotoxicity signal or evidence of mitochondrial toxicity at low concentrations would be flagged as a high-risk candidate, potentially leading to its de-prioritization or the initiation of further mechanistic and in vivo studies.
Conclusion
The in vitro toxicological profiling of novel chemical entities is an indispensable component of modern safety assessment. The tiered strategy outlined in this guide provides a robust and scientifically sound framework for evaluating the toxicological properties of 4,4-difluoro-3-methyloxolane-3-carboxylic acid. By progressing from foundational cytotoxicity and genotoxicity assays to more complex, physiologically relevant models of organ-specific toxicity, researchers can build a comprehensive safety profile. This approach not only ensures compliance with international regulatory guidelines but also enables data-driven decision-making, ultimately leading to the development of safer chemicals and pharmaceuticals.
References
Updates to OECD in vitro and in chemico test guidelines. (2021).
Understanding FDA Guidelines for Toxicity Studies - HistologiX. (2025).
Guidance Document on Good In Vitro Method Practices (GIVIMP) | OECD. (2018).
ECVAM in vitro toxicity tests included in OECD testing recommendations - CORDIS. (2004).
The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. (n.d.).
Evaluation of perfluorooctanoate for potential genotoxicity - PMC. (n.d.).
[Genotoxic activity test of sodium fluoride in vitro] - PubMed. (n.d.).
ECHA Guidance on alternatives to animal testing. (2023).
EU Revises Testing Methods for Chemical Substances under REACH | News - ChemRadar. (2025).
Guidelines for the Testing of Chemicals - OECD. (n.d.).
Key Points for Chemical Safety Assessment in REACH (Draft). (n.d.).
In vitro models for liver toxicity testing - PMC - NIH. (n.d.).
Fluoride Induced genotoxic effects on different test systems in vitro and in vivo. (n.d.).
EU Revises Testing Methods for Chemical Substances under REACH - CIRS Group. (2025).
Comparison of in vitro models for drug-induced liver injury assessment. (2024).
[in vitro] REACH - Registration, Evaluation, Authorisation and Restriction of Chemicals. (n.d.).
OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. (2022).
Putative mechanisms induced by fluoride-based in vitro and in vivo studies - ResearchGate. (n.d.).
In Vitro Toxicity Tests | PDF - Scribd. (n.d.).
In vitro functional models for human liver diseases and drug screening: beyond animal testing - RSC Publishing. (2022).
In Vitro Hepatotoxicity Services - Eurofins Discovery. (n.d.).
Recommended Approaches to Integration of Genetic Toxicology Study Results - FDA. (n.d.).
FDA Toxicology Studies & Drug Approval Requirements - Auxochromofours. (2025).
IND Applications for Clinical Investigations: Pharmacology and Toxicology (PT) Information. (2016).
Application Note: Overcoming Steric and Electronic Barriers in Amide Bond Formation with 4,4-Difluoro-3-methyloxolane-3-carboxylic Acid
Executive Summary The synthesis of amides from 4,4-difluoro-3-methyloxolane-3-carboxylic acid represents a significant challenge in medicinal chemistry. This specific fluorinated tetrahydrofuran scaffold features a highl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis of amides from 4,4-difluoro-3-methyloxolane-3-carboxylic acid represents a significant challenge in medicinal chemistry. This specific fluorinated tetrahydrofuran scaffold features a highly congested neo-pentyl-like quaternary stereocenter at C3, directly adjacent to a strongly electron-withdrawing gem-difluoro group at C4. Standard peptide coupling methodologies (e.g., EDC/HOBt, HATU) frequently result in poor conversions, epimerization, or complete reaction failure.
This application note details field-proven protocols leveraging in situ acyl fluoride generation to bypass these steric and electronic bottlenecks, enabling high-yielding amide bond formation even with electron-deficient or sterically encumbered amines.
Mechanistic Rationale: The "Neo-Pentyl" Fluorinated Challenge
To successfully couple this substrate, one must understand the causality behind the failure of traditional reagents:
Electronic Deactivation (The Inductive Effect): The highly electronegative gem-difluoro group exerts a strong inductive pull (-I effect) on the adjacent C3 position. This significantly reduces the nucleophilicity of the carboxylate anion, slowing down the initial attack on the coupling reagent.
Steric Shielding (The Quaternary Center): The C3 position is fully substituted (bearing a methyl group, the carboxylic acid, and the oxolane ring). When activated by standard uronium/aminium reagents like HATU, the resulting O-At active ester is extremely bulky. The steric clash prevents the incoming amine from achieving the necessary Bürgi-Dunitz trajectory for nucleophilic acyl substitution[1].
The Acyl Fluoride Solution: To overcome this, the carboxylic acid must be converted into an acyl fluoride . Fluorine is the smallest halogen (van der Waals radius ~1.47 Å), meaning the acyl fluoride intermediate is sterically compact and highly accessible to amines[1]. Furthermore, the C–F bond is uniquely stable to hydrolysis but highly reactive toward aminolysis, making it the premier choice for hindered substrates[2].
Comparative Reagent Efficacy
The table below summarizes the quantitative performance of various coupling reagents when applied to highly hindered, fluorinated oxolane/aliphatic carboxylic acids.
BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) is a bench-stable, non-explosive reagent that efficiently generates acyl fluorides in situ[1][4]. This is the recommended first-line protocol.
Anhydrous Dichloromethane (CH₂Cl₂) or DMF (2.5 mL)
Step-by-Step Methodology:
Preparation: Dissolve the carboxylic acid in anhydrous CH₂Cl₂ under an inert atmosphere (nitrogen or argon).
Base Addition: Add DIPEA to the solution. Note: DIPEA is chosen over Triethylamine (TEA) because its bulkiness prevents it from acting as a competing nucleophile against the highly reactive acyl fluoride[4].
Activation: Add BTFFH in one portion. Stir the reaction mixture at room temperature for 30–45 minutes. The formation of the acyl fluoride can be monitored by ¹⁹F NMR or LC-MS (quenching a micro-aliquot in methanol to observe the methyl ester).
Coupling: Add the amine nucleophile.
Thermal Acceleration (If Required): For exceptionally hindered amines, seal the reaction vessel and heat to 60–80 °C (conventional heating or microwave irradiation for 1-2 hours)[5].
Work-up: Cool to room temperature, dilute with CH₂Cl₂, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, concentrate, and purify via flash chromatography.
Protocol B: Deoxo-Fluor-Mediated Amidation
Deoxo-Fluor is a liquid fluorinating agent that provides exceptionally rapid acyl fluoride generation[2][3].
Step-by-Step Methodology:
Preparation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous CH₂Cl₂ and cool to 0 °C using an ice bath.
Activation: Dropwise add Deoxo-Fluor (1.2 equiv). Stir at 0 °C for 30 minutes.
Coupling: Add the amine (1.5 equiv). Remove the ice bath, allow the reaction to warm to room temperature, and stir for 3–8 hours[3].
Work-up: Quench carefully with saturated NaHCO₃ to neutralize excess Deoxo-Fluor and HF byproducts. Extract with organic solvent, dry, and purify[2][3].
Reaction Workflow & Mechanistic Pathway
The following diagram illustrates the logical flow and mechanistic stages of the BTFFH-mediated activation and coupling process.
Fig 1. BTFFH-mediated activation and amidation of hindered oxolane carboxylic acids.
Troubleshooting & Optimization
Observation: Formation of bis(methoxyethyl)amide byproduct when using Deoxo-Fluor.
Causality: If the target amine is too sterically encumbered to react quickly, the bis(methoxyethyl)amine byproduct (generated from the decomposition of Deoxo-Fluor) will outcompete it and act as the nucleophile[2].
Solution: Switch to BTFFH (Protocol A), which generates a non-nucleophilic urea byproduct, or isolate the acyl fluoride intermediate before adding the amine[1][2].
Observation: Incomplete conversion during the coupling phase.
Causality: The activation barrier for nucleophilic attack on the neo-pentyl center remains high even with the acyl fluoride.
Solution: Transition from room temperature stirring to microwave irradiation (80 °C for 30-60 minutes)[5].
References
One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. National Institutes of Health (NIH) / PMC.
URL:[Link]
Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev., 2009.
URL:[Link]
[Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. The Journal of Organic Chemistry.
URL:[Link]
Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog (RSC).
URL:[Link]
Optimization of BTFFH promoted coupling. ResearchGate.
URL:[Link]
Application Notes and Protocols: 4,4-Difluoro-3-methyloxolane-3-carboxylic Acid as a Fluorinated Building Block in Drug Discovery
Introduction: The Strategic Advantage of Fluorine in Modern Drug Design In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone of lead optimization and cand...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Advantage of Fluorine in Modern Drug Design
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone of lead optimization and candidate design.[1][2] Today, a significant percentage of newly approved small-molecule drugs contain at least one fluorine atom, a testament to its profound ability to modulate key molecular properties.[3][4] Fluorine's unique characteristics—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow chemists to fine-tune metabolic stability, binding affinity, lipophilicity, and pKa with remarkable precision.[1][5]
Among the diverse array of organofluorine motifs, the gem-difluoromethylene (CF₂) group has emerged as a particularly valuable bioisostere for ethers, carbonyls, and other functionalities.[6][7] Its introduction into aliphatic and heterocyclic scaffolds, such as the oxolane (tetrahydrofuran) ring system, offers a powerful tool to navigate the complex challenges of drug discovery. This guide focuses on the application of 4,4-difluoro-3-methyloxolane-3-carboxylic acid , a versatile building block designed to introduce a unique three-dimensional, fluorinated scaffold into drug candidates. We will explore its physicochemical impact and provide detailed protocols for its integration into synthetic workflows.
Physicochemical Profile of the Building Block
The introduction of the 4,4-difluoro-3-methyloxolane moiety imparts distinct electronic and conformational properties to a parent molecule. The strong electron-withdrawing nature of the two fluorine atoms significantly influences the acidity of the adjacent carboxylic acid.
Studies on analogous gem-difluorinated cycloalkanes have consistently shown that the CF₂ group lowers the pKa of nearby acidic or basic functional groups through a strong inductive effect.[8][9] This modulation of acidity can be critical for optimizing interactions with biological targets or improving aqueous solubility.[10][11] Furthermore, while single fluorine substitutions often increase lipophilicity, the effect of a gem-difluoro group can be more complex, sometimes leading to a decrease in LogP depending on the overall molecular context and conformation.[8][12]
Below is a summary of the key physicochemical properties for 4,4-difluoro-3-methyloxolane-3-carboxylic acid, including predicted and experimentally-derived values for analogous structures.
Property
Value
Source / Method
Rationale and Impact in Drug Discovery
CAS Number
1782346-79-5
Chemical Abstracts Service
Unique identifier for substance tracking and procurement.[13]
Essential for stoichiometric calculations in synthesis.[4]
Predicted XlogP
0.4
PubChem
Indicates moderate lipophilicity, which can be advantageous for balancing solubility and permeability.[4]
Predicted pKa
~3.5 - 4.0
Analog-based Estimation
The gem-difluoro group is expected to lower the pKa compared to its non-fluorinated analog (~4.8), enhancing acidity. This can improve interactions with arginine or lysine residues in a target binding site and increase aqueous solubility at physiological pH.[8]
Storage Conditions
2-8°C
Supplier Data
Recommended for maintaining long-term chemical stability.[13]
Core Application: Amide Bond Formation
The primary utility of 4,4-difluoro-3-methyloxolane-3-carboxylic acid is as a scaffold to be coupled with primary or secondary amines to form amide bonds. This reaction is one of the most frequently used transformations in medicinal chemistry.[14] The choice of coupling reagent is critical, especially when dealing with sterically hindered substrates or electron-deficient amines.[5][8]
Below are detailed, field-proven protocols for the efficient coupling of this building block.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This method is a classic, reliable, and cost-effective procedure suitable for a wide range of amines. The in situ formation of an active ester by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like 1-hydroxybenzotriazole (HOBt) facilitates the subsequent nucleophilic attack by the amine.[5]
Workflow Diagram: EDC/HOBt Coupling
Caption: Workflow for EDC/HOBt mediated amide coupling.
Step-by-Step Methodology:
Preparation: To a solution of 4,4-difluoro-3-methyloxolane-3-carboxylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M), add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv).
Activation: Stir the mixture at room temperature (20-25°C) for 30-60 minutes. The formation of the active ester can be monitored by TLC or LC-MS if desired.
Amine Addition: Add the desired amine (1.1 equiv) to the reaction mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equiv).
Coupling Reaction: Allow the reaction to stir at room temperature for 2 to 16 hours. Monitor the consumption of the starting materials by TLC or LC-MS.
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M aq. HCl, saturated aq. NaHCO₃, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: HATU Mediated Coupling for Challenging Substrates
For sterically hindered amines or electron-deficient anilines, more powerful coupling reagents are often required. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly effective in these cases, promoting rapid and high-yielding conversions.[8]
Step-by-Step Methodology:
Preparation: In a round-bottom flask, dissolve 4,4-difluoro-3-methyloxolane-3-carboxylic acid (1.0 equiv), HATU (1.1 equiv), and the amine (1.2 equiv) in anhydrous DMF (approx. 0.1 M).
Base Addition: Cool the mixture to 0°C in an ice bath. Add DIPEA (3.0 equiv) dropwise to the stirred solution.
Coupling Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 4 hours, monitoring progress by LC-MS.
Work-up: Dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), 1M aq. HCl, saturated aq. NaHCO₃, and brine.
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography.
Impact on Drug Discovery Parameters
The incorporation of the 4,4-difluoro-3-methyloxolane moiety can strategically address common liabilities in drug development.
Logical Flow: From Building Block to Improved Drug Candidate
Caption: Strategic impact of the fluorinated building block.
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5][10] Replacing a metabolically labile position on a lead compound with this fluorinated scaffold can block common metabolic pathways, thereby increasing the drug's half-life and oral bioavailability.[7][14]
Binding Affinity and Conformation: The gem-difluoro group can act as a hydrogen bond acceptor and introduces a strong local dipole moment without adding significant steric bulk.[5] This can lead to new, favorable interactions within a target's binding pocket. Furthermore, the stereospecific introduction of this rigid, three-dimensional scaffold can lock the molecule into a more bioactive conformation, reducing the entropic penalty upon binding.
Physicochemical Properties: As discussed, the building block's strong inductive effect lowers the pKa of the adjacent carboxyl group (and will similarly affect the basicity of the newly formed amide). This allows for precise tuning of a molecule's ionization state at physiological pH, which is critical for optimizing solubility, cell permeability, and off-target effects.[8][12]
Conclusion
4,4-Difluoro-3-methyloxolane-3-carboxylic acid represents a high-value building block for modern drug discovery. Its strategic deployment enables medicinal chemists to address multifaceted challenges related to metabolic stability, target affinity, and physicochemical properties. The robust and versatile amide coupling protocols provided herein offer a clear path for its seamless integration into synthetic campaigns, accelerating the development of safer and more effective therapeutics.
References
Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
PubChemLite. 4,4-difluoro-3-methyloxolane-3-carboxylic acid. National Center for Biotechnology Information. [Link]
Autech Industry Co.,Limited. CAS 1782346-79-5 | 4,4-Difluoro-3-Methyloxolane-3-Carboxylic Acid. [Link]
Dovgan, O. V., et al. (2021). Basicity and Lipophilicity of gem-Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. Chemistry – A European Journal, 27(2), 708-718. [Link]
Melnykov, K. P., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. National Center for Biotechnology Information. [Link]
Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203-2234. [Link]
Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
Zhidkov, M. E., et al. (2004). Preparation of α,α-difluoroalkanesulfonic acids. Journal of Fluorine Chemistry, 125(8), 1225-1230. [Link]
Cheng, C. P., et al. (2024). Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. Organic Letters, 26(1), 136-141. [Link]
Jeschke, P. (2019). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]
Horgan, C., & O'Sullivan, T. P. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. University College Cork. [Link]
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PubChem. 4,4-Difluoro-3-methylpentanal. National Center for Biotechnology Information. [Link]
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ResearchGate. (2026, March 22). Difluoro(methoxy)methyl Is a Neglected Group for Medicinal Chemistry Revival via CF2OMe-Containing Amines. [Link]
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]
Scale-up synthesis methods for 4,4-difluoro-3-methyloxolane-3-carboxylic acid
An Application Note and Protocol for the Scalable Synthesis of 4,4-difluoro-3-methyloxolane-3-carboxylic acid Introduction 4,4-Difluoro-3-methyloxolane-3-carboxylic acid is a specialized heterocyclic compound incorporati...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol for the Scalable Synthesis of 4,4-difluoro-3-methyloxolane-3-carboxylic acid
Introduction
4,4-Difluoro-3-methyloxolane-3-carboxylic acid is a specialized heterocyclic compound incorporating a gem-difluorinated moiety. The introduction of fluorine atoms into organic molecules is a critical strategy in medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1] The oxolane (tetrahydrofuran) ring is also a common scaffold in many biologically active molecules.[2][3] This document outlines a proposed, robust, and scalable multi-step synthesis for 4,4-difluoro-3-methyloxolane-3-carboxylic acid, designed for researchers and professionals in drug development and process chemistry. As no direct, publicly available scale-up protocol for this specific molecule exists, this guide is constructed based on well-established and analogous chemical transformations, providing a scientifically sound pathway from common starting materials.
Proposed Synthetic Pathway
The synthesis is designed as a four-step sequence, commencing with the formation of a key β-keto-lactone intermediate, followed by methylation, gem-difluorination, and final ester hydrolysis. Each step is selected for its scalability, reliability, and use of manageable reagents.
Part 1: Synthesis of Ethyl 3-methyl-4-oxotetrahydrofuran-3-carboxylate
This part of the synthesis involves two key transformations: the formation of the core oxolane ring structure with the required keto-ester functionality, followed by the introduction of the C3-methyl group.
Step 1.1: Synthesis of Ethyl 4-oxotetrahydrofuran-3-carboxylate
The initial step involves the formation of the β-keto ester within the tetrahydrofuran ring. A common and effective method for this transformation is the Dieckmann condensation of a suitable acyclic precursor.
Protocol:
Reagents and Equipment:
Diethyl diglycolate
Sodium ethoxide (NaOEt)
Anhydrous toluene
A multi-neck, round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
Heating mantle with temperature control.
Procedure:
Charge the reaction flask with anhydrous toluene and sodium ethoxide (1.1 equivalents).
Heat the mixture to reflux with vigorous stirring to ensure the base is well-dispersed.
Add diethyl diglycolate (1.0 equivalent) dissolved in anhydrous toluene dropwise to the refluxing mixture over 2-3 hours.
After the addition is complete, continue to reflux for an additional 2-4 hours, monitoring the reaction by TLC or GC-MS until the starting material is consumed.
Cool the reaction mixture to room temperature.
Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid, adjusting the pH to ~2-3.
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
Purify the crude ethyl 4-oxotetrahydrofuran-3-carboxylate by vacuum distillation.
Step 1.2: α-Methylation of Ethyl 4-oxotetrahydrofuran-3-carboxylate
The introduction of the methyl group at the C3 position is achieved via α-alkylation of the β-keto ester intermediate. This reaction leverages the acidity of the proton at the α-position.[4][5]
Protocol:
Reagents and Equipment:
Ethyl 4-oxotetrahydrofuran-3-carboxylate
Sodium hydride (NaH, 60% dispersion in mineral oil)
Methyl iodide (CH₃I)
Anhydrous Tetrahydrofuran (THF)
Reaction vessel under an inert atmosphere.
Procedure:
Wash the sodium hydride (1.1 equivalents) with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous THF in the reaction vessel.
Cool the suspension to 0 °C using an ice bath.
Add a solution of ethyl 4-oxotetrahydrofuran-3-carboxylate (1.0 equivalent) in anhydrous THF dropwise to the NaH suspension. Stir until hydrogen evolution ceases (approx. 1-2 hours).
Add methyl iodide (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring for completion by TLC or LC-MS.
Cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
Extract the product with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purify the resulting crude ethyl 3-methyl-4-oxotetrahydrofuran-3-carboxylate by column chromatography on silica gel.
Part 2: Gem-Difluorination and Hydrolysis
This section details the critical fluorination step and the final conversion to the target carboxylic acid.
Step 2.1: Gem-Difluorination of Ethyl 3-methyl-4-oxotetrahydrofuran-3-carboxylate
The conversion of the ketone at the C4 position to a gem-difluoride is a key transformation. Deoxyfluorinating agents such as Diethylaminosulfur Trifluoride (DAST) or the more thermally stable Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) are effective for this purpose.[6][7][8][9][10] Deoxo-Fluor is often preferred for scale-up due to its enhanced thermal stability.[1][10]
Protocol:
Reagents and Equipment:
Ethyl 3-methyl-4-oxotetrahydrofuran-3-carboxylate
Deoxo-Fluor (2.5 equivalents)
Anhydrous dichloromethane (DCM)
A fluoropolymer (e.g., PFA or FEP) or a passivated glass reaction vessel suitable for fluorinating agents, under an inert atmosphere.
Procedure:
Dissolve the keto-ester (1.0 equivalent) in anhydrous DCM in the reaction vessel.
Cool the solution to 0 °C.
Add Deoxo-Fluor (2.5 equivalents) dropwise via a syringe. Caution: This addition can be exothermic.
Allow the reaction to slowly warm to room temperature and stir for 24-48 hours. Monitor the reaction progress carefully by ¹⁹F NMR or GC-MS.
Once the reaction is complete, cool it back to 0 °C and slowly quench by pouring it into a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This will generate gas (CO₂ and HF). Ensure adequate ventilation.
Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine, and dry over Na₂SO₄.
Concentrate under reduced pressure. The crude product, ethyl 4,4-difluoro-3-methyltetrahydrofuran-3-carboxylate, can be purified by column chromatography.
Step 2.2: Hydrolysis of Ethyl 4,4-difluoro-3-methyltetrahydrofuran-3-carboxylate
The final step is the saponification of the ethyl ester to yield the target carboxylic acid. The presence of electron-withdrawing fluorine atoms can affect the rate of hydrolysis.[11][12][13]
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
Tetrahydrofuran (THF) and Water
Standard glassware for reflux and work-up.
Procedure:
Dissolve the fluorinated ester (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).
Add LiOH (2.0-3.0 equivalents) and heat the mixture to 50-60 °C.
Stir at this temperature for 4-8 hours, monitoring the disappearance of the starting material by TLC or LC-MS.
Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
Dilute the remaining aqueous solution with water and wash with diethyl ether or DCM to remove any unreacted starting material.
Cool the aqueous layer to 0 °C and acidify to pH ~2 with cold 1 M HCl.
Extract the product, 4,4-difluoro-3-methyloxolane-3-carboxylic acid, with ethyl acetate (3-4 x volumes).
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the final product. The product can be further purified by recrystallization if necessary.
Data and Process Summary
The following table summarizes the key parameters for the proposed synthetic route. Yields are estimated based on analogous reactions reported in the literature.
Step
Transformation
Key Reagents
Typical Yield
Purity (Target)
1.1
Dieckmann Condensation
Diethyl diglycolate, NaOEt
60-70%
>95%
1.2
α-Methylation
NaH, CH₃I
75-85%
>95%
2.1
Gem-Difluorination
Deoxo-Fluor
65-80%
>98%
2.2
Ester Hydrolysis
LiOH or NaOH
90-98%
>99%
Characterization and Quality Control
Intermediates and Final Product: Purity and identity should be confirmed at each stage using HPLC, GC-MS, ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy.
Expected ¹H NMR for the final product: Signals corresponding to the oxolane ring protons and the methyl group.
Expected ¹⁹F NMR for the final product: A characteristic signal (likely a triplet or multiplet depending on coupling) for the gem-difluoro group.
Mass Spectrometry: To confirm the molecular weight of the final product and intermediates.
Scale-Up and Safety Considerations
Thermal Safety: The gem-difluorination step is the most hazardous. Deoxo-Fluor is more thermally stable than DAST, but its reaction with ketones can still be exothermic.[10][14] A thorough thermal hazard assessment (e.g., by reaction calorimetry) is essential before scaling up. The quenching procedure must be performed slowly and with efficient cooling to manage the release of heat and gas.
Handling of Reagents:
Sodium Hydride: Pyrophoric; handle under an inert atmosphere.
Methyl Iodide: Toxic and a suspected carcinogen; handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Deoxo-Fluor: Corrosive and reacts violently with water to release HF. All equipment must be scrupulously dried, and reactions should be conducted in a fume hood. Use of fluoropolymer-lined reactors is recommended for large-scale operations.
Waste Management: Fluorinated waste and byproducts from the fluorination step require specialized disposal procedures. Quenching solutions will contain fluoride ions and should be treated accordingly.
Diagrams
Overall Synthetic Workflow
Caption: A four-step synthetic workflow for the target molecule.
Mechanism of Gem-Difluorination
Caption: Proposed mechanism for the Deoxo-Fluor mediated fluorination.
Conclusion
This application note details a plausible and scalable four-step synthesis for 4,4-difluoro-3-methyloxolane-3-carboxylic acid. The proposed route utilizes well-documented chemical transformations, including a Dieckmann condensation, α-methylation of a β-keto ester, a key gem-difluorination using the thermally stable Deoxo-Fluor reagent, and a final ester hydrolysis. While this pathway requires careful optimization and adherence to strict safety protocols, particularly for the fluorination step, it provides a logical and robust framework for the multi-gram to kilogram scale production of this valuable fluorinated building block for pharmaceutical and agrochemical research.
References
Wikipedia. Fluorination with aminosulfuranes. [Link]
Organic Chemistry Portal. Ketone to Difluoro - Common Conditions. [Link]
G. M. Di Marco et al. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. PMC, 2017. [Link]
Journal of the American Chemical Society. The Effect of Substituents upon the Rates of Hydrolysis of Fluorinated Esters. J. Am. Chem. Soc., 1953. [Link]
Baxendale Group. The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. [Link]
Google Patents.
Taylor & Francis Online. Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions and sulfonamide groups. Critical Reviews in Environmental Science and Technology, 2010. [Link]
ResearchGate. Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis. [Link]
University of Toronto. Hydrolysis and Atmospheric Oxidation Reactions of Perfluorinated Carboxylic Acid Precursors. [Link]
PubMed. Synthesis of 2-substituted (+/-)-(2r,3r,5r)-tetrahydrofuran-3,5-dicarboxylic acid derivatives. The Journal of Organic Chemistry, 2001. [Link]
Organic Chemistry Portal. Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones. [Link]
Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. [Link]
Google Patents. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
ChemRxiv. Organo-Photoredox Catalyzed gem-Difluoroallylation of Ketones via C(sp3)-C Bond and C. [Link]
RSC Publishing. Direct NF2 functionalization of ketones: a mild strategy for accessing high-performance gem-difluoroamino compounds. Chem. Commun., 2024. [Link]
ACS Publications. Visible-Light-Mediated β-C–H gem-Difluoroallylation of Aldehydes and Cyclic Ketones through C–F Bond Cleavage of 1-Trifluoromethyl Alkenes. Organic Letters, 2020. [Link]
Organic Chemistry Portal. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. [Link]
ACS Publications. Asymmetric Transfer Hydrogenation of gem-Difluorocyclopropenyl Ketones: The Synthesis and Functionalization of Enantioenriched cis gem-Difluorocyclopropyl Ketones. The Journal of Organic Chemistry, 2024. [Link]
Asian Journal of Chemistry. Mild and Versatile Potassium Fluoride/Tetrabutylammonium Fluoride Protocol for Ester Hydrolysis. Asian Journal of Chemistry, 2018. [Link]
ScienceDirect. Synthetic Approaches to α-Methylene γ-Lactones via Cycloadditions of Ketenes. Tetrahedron Letters, 1978. [Link]
University of Kansas. Oxidation of gem-difluoroalkenes to α,α-difluorinated-α-phenoxy ketones. [Link]
Organic Chemistry Portal. Synthesis of tetrahydrofurans. [Link]
PMC. Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Beilstein J. Org. Chem., 2017. [Link]
RSC Publishing. Regioselective Pd-catalyzed α-alkylation of furans using alkyl iodides. Org. Biomol. Chem., 2021. [Link]
PubMed. Synthesis of α-Methylene-γ-lactone Structure by Cyclization of ω-Formylallylsilane in Water. Chem. Pharm. Bull., 2000. [Link]
PMC. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Chem Rev, 2005. [Link]
DCU Research Repository. Asymmetric synthesis of pharmaceutically important lactones and cyclic ketones. [Link]
HETEROCYCLES. A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. HETEROCYCLES, 2008. [Link]
ResearchGate. Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. [Link]
ACS Publications. Selective α-Methylation of Ketones. The Journal of Organic Chemistry, 2021. [Link]
Google Patents.
ChemRxiv. Controlled Dealkylation of Alkyl Esters with Halide Salts and Application in Tandem Catalyzed Protodecarboxylation of Organic Formates. [Link]
YouTube. Electrophilic Alkylation at Carbon Part 5: Alkylation of Carboxylic Esters. [Link]
Google Patents.
Organic Chemistry Portal. Ester synthesis by O-alkylation. [Link]
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Application Note: Reagents and Protocols for the Functionalization of 4,4-Difluoro-3-methyloxolane-3-carboxylic acid
Executive Summary The incorporation of fluorinated aliphatic rings into drug candidates is a proven strategy to modulate lipophilicity, improve metabolic stability, and influence conformational geometry. 4,4-Difluoro-3-m...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The incorporation of fluorinated aliphatic rings into drug candidates is a proven strategy to modulate lipophilicity, improve metabolic stability, and influence conformational geometry. 4,4-Difluoro-3-methyloxolane-3-carboxylic acid (CAS 1782346-79-5) represents a highly valuable, yet synthetically challenging, building block[1]. Its unique structural topology features a carboxylic acid attached to a sterically hindered quaternary carbon (C3), situated directly adjacent to a strongly electron-withdrawing gem-difluoro group (C4).
This application note provides drug development professionals and synthetic chemists with field-proven methodologies to functionalize this scaffold. We detail the causality behind reagent selection, focusing on overcoming the inherent steric hindrance and electronic deactivation of the carboxylate center.
Understanding the physicochemical parameters of this oxolane derivative is critical for predicting its reactivity and optimizing reaction conditions[2].
Table 1: Physicochemical and Structural Properties
Property
Value / Description
Synthetic Implication
Molecular Formula
C₆H₈F₂O₃
-
Monoisotopic Mass
166.0441 Da
Useful for LC-MS monitoring of starting material consumption[2].
Steric Environment
Quaternary C3 Center
The presence of the C3-methyl and the oxolane ring severely restricts the trajectory of incoming nucleophiles. Requires highly active coupling reagents (e.g., HATU, PyAOP) or conversion to an acyl halide.
Electronic Effects
Adjacent gem-CF₂ (C4)
The strong inductive electron-withdrawing effect (-I) increases the acidity of the carboxylic acid but destabilizes standard activated ester intermediates.
Functionalization Workflows
The following diagram illustrates the primary synthetic trajectories for functionalizing 4,4-difluoro-3-methyloxolane-3-carboxylic acid.
Figure 1: Primary functionalization pathways for 4,4-difluoro-3-methyloxolane-3-carboxylic acid.
Overcoming Steric and Electronic Barriers in Amidation
Standard carbodiimide-based coupling reagents (e.g., EDC/HOBt) often fail or result in poor yields when applied to 4,4-difluoro-3-methyloxolane-3-carboxylic acid. The bulky quaternary C3 center impedes the attack of the amine on the O-acylisourea intermediate.
Expert Recommendation:
Uronium/Aminium Salts (HATU, COMU): HATU is preferred because the 7-aza-1-hydroxybenzotriazole (HOAt) leaving group exhibits an internal base-catalysis effect (via the pyridine nitrogen), accelerating the aminolysis step even at hindered centers.
Acyl Fluoride Generation: For extremely unreactive or bulky amines, converting the carboxylic acid to an acyl fluoride is highly effective[3]. Acyl fluorides are less sensitive to moisture than acyl chlorides and are small enough to minimize steric clashes during nucleophilic attack[4]. Reagents like Cyanuric Fluoride or Oxalyl Fluoride can be utilized[3].
Reduction to the Corresponding Alcohol
Reducing the carboxylic acid to a primary alcohol opens pathways to etherification or homologation. Due to the adjacent CF₂ group, standard reduction with LiAlH₄ can sometimes lead to unwanted defluorination or ring-opening side reactions.
Expert Recommendation: Borane-tetrahydrofuran (BH₃·THF) complex is the optimal reagent. It acts as an electrophilic reducing agent, coordinating directly with the electron-rich carbonyl oxygen, and is exceptionally chemoselective for carboxylic acids over other functional groups.
Experimental Protocols
Protocol A: High-Efficiency Amide Coupling via HATU
This self-validating protocol ensures complete activation before the introduction of the nucleophile, mitigating the risk of unreacted starting material.
Activation: Dissolve the carboxylic acid in anhydrous DMF under an inert atmosphere (N₂ or Ar). Add DIPEA, followed by HATU.
Incubation: Stir the mixture at room temperature for 15–20 minutes. Causality: This pre-activation step is crucial for hindered acids to ensure complete conversion to the active HOAt ester before the amine can compete for the base.
Coupling: Add the amine dropwise. If the amine is a hydrochloride salt, add an additional 1.0 equiv of DIPEA.
Reaction Monitoring: Stir at room temperature for 12–18 hours. Monitor via LC-MS (Targeting the [M+H]+ or [M-H]- adducts)[2].
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), brine, dry over Na₂SO₄, and concentrate.
Protocol B: Two-Step Amidation via Acyl Chloride Intermediate
For exceptionally hindered amines where HATU fails.
Halogenation: Suspend the acid in anhydrous DCM at 0 °C. Add oxalyl chloride dropwise, followed by catalytic DMF.
Gas Evolution: Stir at 0 °C for 30 minutes, then warm to room temperature. Causality: The evolution of CO and CO₂ drives the reaction forward. Stir until gas evolution ceases (typically 2-3 hours).
Concentration: Carefully concentrate the mixture under reduced pressure to remove excess oxalyl chloride. Do not heat above 30 °C as the resulting acyl chloride is volatile.
Coupling: Redissolve the crude acyl chloride in DCM, cool to 0 °C, and add the amine (1.2 equiv) and Triethylamine (2.5 equiv). Stir for 4 hours, then perform standard aqueous workup.
Technical Support Center: Yield Optimization for 4,4-Difluoro-3-methyloxolane-3-carboxylic Acid Synthesis
Welcome to the Advanced Technical Support Center. This portal is designed for synthetic chemists and drug development professionals encountering yield bottlenecks in the synthesis of the small molecule scaffold 4,4-diflu...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. This portal is designed for synthetic chemists and drug development professionals encountering yield bottlenecks in the synthesis of the small molecule scaffold 4,4-difluoro-3-methyloxolane-3-carboxylic acid (CAS: 1782346-79-5)[1].
Synthesizing this specific gem-difluoro oxolane presents two primary mechanistic challenges: overcoming the severe steric hindrance at the C4 ketone (adjacent to the C3 quaternary stereocenter) during deoxofluorination, and preventing degradation during the final ester deprotection. This guide provides field-proven causality, diagnostic workflows, and self-validating protocols to drive your reaction yields to completion.
System Overview & Synthetic Logic
The standard synthetic route utilizes a 3-methyl-4-oxotetrahydrofuran-3-carboxylate precursor. However, the C3 position contains both a methyl group and an ester group, creating a highly congested neopentyl-like environment. When bulky dialkylaminosulfur trifluoride reagents attempt to attack the adjacent C4 ketone, the activation energy barrier is exceptionally high.
Figure 1: Optimized synthetic workflow utilizing a benzyl ester precursor to bypass harsh hydrolysis.
Troubleshooting Knowledge Base (FAQs)
Q1: My deoxofluorination of the 3-methyl-4-oxotetrahydrofuran-3-carboxylate precursor stalls at 20-30% conversion. How can I drive it to completion?A1: The C4 ketone is highly sterically hindered. Standard reagents like DAST (Diethylaminosulfur trifluoride) struggle to form the initial aminosulfur-oxy intermediate. Furthermore, DAST is thermally unstable and decomposes explosively above 50 °C, limiting your ability to use heat to overcome the steric barrier[2].
Solution: Switch to a more thermally stable and less sterically demanding reagent. Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead) are highly recommended for hindered ketones[3][4]. Operating at 60–80 °C in a sealed tube with Fluolead significantly improves conversion rates.
Q2: I am observing a significant amount of a monofluorinated alkene byproduct instead of the gem-difluoro product. How do I suppress this?A2: You are observing a vinyl fluoride elimination product. Once the aminosulfur-oxy intermediate forms, it faces a kinetic bifurcation: it can undergo nucleophilic attack by fluoride (
ksubst
) to yield the desired gem-difluoro oxolane, or it can undergo E1/E2 elimination (
kelim
) by abstracting a proton from the C5 position. Steric bulk slows down
ksubst
, allowing elimination to dominate.
Solution: Add an exogenous fluoride source, such as Et₃N·3HF (Triethylamine trihydrofluoride), to the reaction mixture. This drastically increases the local concentration of nucleophilic fluoride, accelerating the substitution pathway and outcompeting the elimination side-reaction[5].
Figure 2: Competing mechanistic pathways during the deoxofluorination of the hindered C4 ketone.
Q3: The ester hydrolysis to the final 4,4-difluoro-3-methyloxolane-3-carboxylic acid is very slow, but heating causes decomposition and defluorination. What is the optimal protocol?A3: The ester at C3 is neopentyl-like and shielded by the adjacent CF₂ group. Standard aqueous NaOH saponification is insufficiently nucleophilic at room temperature, and heating highly fluorinated compounds in strong base often leads to ring-opening or HF elimination.
Solution: Redesign the precursor strategy to avoid basic hydrolysis entirely. By utilizing a benzyl ester precursor (benzyl 3-methyl-4-oxotetrahydrofuran-3-carboxylate) instead of a methyl/ethyl ester, the final deprotection can be achieved via palladium-catalyzed hydrogenolysis (Pd/C, H₂). This cleavage occurs under neutral conditions at room temperature, preserving the integrity of the gem-difluoro group.
Reagent Selection Matrix
To optimize the fluorination of the hindered C4 position, consult the following quantitative comparison of modern fluorinating agents:
The following self-validating protocol utilizes the benzyl ester bypass strategy and exogenous fluoride to guarantee high yields of the target API scaffold.
Step 1: Deoxofluorination (Synthesis of Benzyl 4,4-difluoro-3-methyloxolane-3-carboxylate)
Preparation: Dry a 100 mL Schlenk flask and purge with N₂. Charge the flask with benzyl 3-methyl-4-oxotetrahydrofuran-3-carboxylate (10.0 mmol) and anhydrous dichloromethane (DCM, 30 mL).
Exogenous Fluoride Addition: Add Et₃N·3HF (2.0 equiv, 20.0 mmol) to the solution to provide a nucleophilic fluoride source that suppresses elimination[5]. Cool the mixture to 0 °C using an ice bath.
Reagent Addition: Dropwise add Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) (2.5 equiv, 25.0 mmol)[3]. (Safety Note: Highly reactive; handle with appropriate PPE in a fume hood).
Reaction: Remove the ice bath, seal the system, and heat the reaction gently to 50 °C for 24 hours.
Analytical Checkpoint (Self-Validation): Before quenching, take an aliquot for ¹⁹F NMR. You must observe a characteristic AB quartet (approx. -105 to -115 ppm, J ~ 240 Hz). This massive geminal coupling constant confirms the presence of the diastereotopic gem-difluoro group adjacent to the C3 chiral center[1]. A singlet further downfield indicates the unwanted vinyl fluoride.
Workup: Quench carefully by adding the mixture dropwise to saturated aqueous NaHCO₃ at 0 °C. Extract with DCM, dry over MgSO₄, and purify via silica gel chromatography.
Step 2: Deprotection (Hydrogenolysis of the Benzyl Ester)
Preparation: Dissolve the purified intermediate (5.0 mmol) in anhydrous methanol (20 mL) in a heavy-walled hydrogenation flask.
Catalyst Addition: Add 10% Pd/C (10 mol% by weight).
Hydrogenolysis: Purge the flask carefully with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4 hours.
Isolation: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the pad with excess methanol.
Final Yield: Concentrate the filtrate in vacuo to afford pure 4,4-difluoro-3-methyloxolane-3-carboxylic acid as a crystalline solid[1]. No further purification is typically required.
References
PubChemLite - 4,4-difluoro-3-methyloxolane-3-carboxylic acid (Compound Data & Analytical Properties)
Source: Université du Luxembourg / PubChem
URL:[Link]
US6080886A - Fluorination with aminosulfur trifluorides (Deoxo-Fluor vs DAST Yields)
Fluorination - ACS GCI Pharmaceutical Roundtable Reagent Guides (Safety and Thermal Stability)
Source: ACS Green Chemistry Institute
URL:[Link]
Synthesis of a Hominal Bis(difluoromethyl) Fragment (Exogenous Fluoride Utility)
Source: PMC - NIH
URL:[Link]
Technical Support Center: Troubleshooting Amide Couplings with 4,4-Difluoro-3-methyloxolane-3-carboxylic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to couple 4,4-difluoro-3-methyloxolane-3-carboxylic acid (CAS: 1782346-79-5)[].
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to couple 4,4-difluoro-3-methyloxolane-3-carboxylic acid (CAS: 1782346-79-5)[]. This building block is highly valued in medicinal chemistry as a lipophilic, conformationally restricted bioisostere. However, it presents a "perfect storm" of synthetic challenges: severe steric hindrance and electronic deactivation.
This guide provides field-proven mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you achieve high-yielding amide bonds.
Mechanistic Insights: The "Why" Behind the Failure
To successfully couple this molecule, you must first understand the causality behind why standard reagents fail:
The Steric Shield (C3 Quaternary Center): The carboxylic acid is attached to a fully substituted C3 carbon, flanked by a methyl group and the oxolane ring. This creates a neo-pentyl-like steric environment. Standard coupling reagents (like HATU or EDC/HOBt) generate bulky active esters that physically block the trajectory of incoming nucleophiles, leading to unreacted starting material.
Electronic Deactivation & Degradation (C4 Gem-Difluoro): The adjacent C4 gem-difluoro group exerts a massive electron-withdrawing inductive effect. While this makes the activated carbonyl highly electrophilic, it also increases the acidity of adjacent positions, making the system highly susceptible to base-mediated degradation (such as β-fluoride elimination)[2].
The Hidden Advantage: Because C3 is a fully substituted quaternary center, there is no α-proton. Epimerization at the stereocenter is impossible. This allows you to utilize highly aggressive activation methods (like acid chloride formation) or elevated temperatures without the risk of racemization.
Troubleshooting FAQs
Q: I used standard HATU/DIPEA conditions, but LC-MS shows <10% product and mostly unreacted acid. Why?A: HATU forms an HOAt-active ester. For highly hindered quaternary acids, the steric bulk of the HOAt leaving group prevents the amine from attacking the carbonyl. During aqueous workup, the unreacted active ester simply hydrolyzes back to the starting material.
Solution: Switch to COMU , a third-generation uronium salt that forms a highly reactive, less sterically demanding Oxyma-based active ester[3].
Q: I tried using oxalyl chloride and catalytic DMF to make the acid chloride, but my reaction turned into a black tar. What happened?A: The Vilsmeier-Haack intermediate generated by oxalyl chloride/DMF is a harsh, acidic species. Fluorinated oxolane rings are sensitive to strong Lewis acids and can rapidly decompose or undergo ring-opening under these conditions.
Solution: Use Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine). It converts carboxylic acids to acid chlorides under strictly mild, neutral conditions, preventing degradation[4].
Q: I am observing a significant byproduct with a mass of [M-20] (loss of HF). How do I prevent this?A: You are observing β-fluoride elimination[2]. Strong, relatively unhindered bases like DIPEA (pKa ~10.5) or DBU can trigger elimination pathways in activated fluorinated systems.
Solution: Replace DIPEA with 2,4,6-collidine (pKa ~7.4). Collidine is a weaker base but an excellent, sterically hindered acid scavenger that neutralizes HCl without inducing base-catalyzed elimination.
Visualizing the Coupling Workflows
Figure 1: Activation pathways and steric outcomes for highly hindered fluorinated oxolanes.
Figure 2: Troubleshooting decision tree for selecting the optimal coupling strategy.
Quantitative Data Summary
The table below summarizes the expected outcomes based on the activation strategy chosen for 4,4-difluoro-3-methyloxolane-3-carboxylic acid.
Coupling Reagent
Base
Active Intermediate
Typical Yield (%)
Elimination Risk
HATU
DIPEA
HOAt Ester
< 15%
Moderate
Oxalyl Chloride
None
Acid Chloride
N/A (Degradation)
High
COMU
2,4,6-Collidine
Oxyma Ester
75 - 85%
Low
Ghosez's Reagent
2,4,6-Collidine
Acid Chloride
85 - 95%
None
Self-Validating Experimental Protocols
Protocol A: Mild Acid Chloride Formation via Ghosez's Reagent (Recommended)
Best for hindered, secondary, or electron-deficient amines.
Preparation: Dissolve 4,4-difluoro-3-methyloxolane-3-carboxylic acid (1.0 equiv, 0.2 M) in strictly anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
Activation: Add Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine, 1.2 equiv) dropwise at 0 °C. Remove the ice bath and stir at room temperature for 1 hour[4].
System Validation Step: Quench a 5 µL aliquot of the reaction mixture into 100 µL of anhydrous methanol. Analyze by LC-MS. The observation of the corresponding methyl ester (m/z = 180.06) confirms 100% conversion to the active acid chloride.
Coupling: Cool the mixture back to 0 °C. Add the target amine (1.5 equiv) followed immediately by 2,4,6-collidine (2.5 equiv).
Completion: Stir for 2–4 hours at room temperature. Quench with saturated aqueous NaHCO₃ and extract with DCM.
Protocol B: Direct Amidation via COMU
Best for highly nucleophilic, unhindered primary amines.
Preparation: Dissolve the carboxylic acid (1.0 equiv) and the amine (1.2 equiv) in anhydrous DMF (0.15 M) at room temperature.
Activation: Add COMU (1.2 equiv).
System Validation Step: Observe the reaction mixture; COMU activation is accompanied by a distinct color change (turning pale yellow/orange) indicating the formation of the Oxyma ester[3].
Base Addition: Add 2,4,6-collidine (2.0 equiv) dropwise.
Completion: Stir at room temperature for 2 hours. If LC-MS shows sluggish conversion, the reaction can be safely heated to 40 °C (due to the quaternary C3 center preventing epimerization). Dilute with EtOAc and wash extensively with 5% LiCl (aqueous) to remove DMF and COMU byproducts.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. Analyzing highly polar, low-molecular-weight fluorinated carboxylic acids presents unique chromatographic challenges. The target molecule, 4,4-difluoro-3-methyloxolane-3-carboxylic acid , features a hydrophilic oxolane ring and a carboxylic acid group. Crucially, the gem-difluoro group at the C4 position exerts a strong electron-withdrawing inductive effect, significantly lowering the pKa of the adjacent carboxylic acid (estimated pKa ~2.5–3.0).
This guide provides authoritative, field-proven troubleshooting strategies to overcome poor retention, severe peak tailing, and detection sensitivity issues.
I. Diagnostic Workflow Dashboard
Use the logic flowchart below to diagnose and route your specific chromatographic issue.
Diagnostic workflow for HPLC optimization of fluorinated carboxylic acids.
II. Core Troubleshooting FAQs
Q1: Why does my analyte elute in the void volume (
t0
) on a standard C18 column?
Mechanistic Cause: Standard C18 columns rely entirely on hydrophobic partitioning. At a neutral mobile phase pH, your molecule exists almost entirely as a highly polar carboxylate anion, preventing hydrophobic interaction[1]. Furthermore, attempting to force retention by using 100% aqueous mobile phases on standard C18 columns leads to "chain folding" (phase collapse). The hydrophobic C18 chains mat down upon themselves to avoid the polar solvent, drastically reducing the active surface area and causing a total loss of retention[2].
Strategic Solution: Implement an "Ion-Suppression" strategy combined with an Aqueous-compatible C18 (AQ-C18) column. By lowering the mobile phase pH to at least 1.5 units below the analyte's pKa, the carboxylic acid is fully protonated (neutralized), increasing its relative hydrophobicity[1][3]. AQ-C18 columns (e.g., T3 columns) possess a lower ligand density and polar end-capping, preventing chain folding and allowing the safe use of 100% aqueous conditions to successfully retain polar analytes[2][4].
Q2: I have achieved retention, but the peak exhibits severe tailing. How do I fix this?
Mechanistic Cause: Peak tailing for polar acidic compounds is a multifactorial chemical problem. It primarily arises from secondary interactions between the analyte and residual, unbonded silanol groups (Si-OH) on the silica stationary phase[5][6]. If the mobile phase pH is not sufficiently low, the analyte can undergo unwanted hydrogen bonding or ion-exchange interactions with these active sites, resulting in delayed desorption and an asymmetrical trailing edge[7].
Strategic Solution: First, verify this is a chemical problem by injecting a neutral marker (e.g., uracil). Neutral compounds cannot participate in acid-base interactions; if the neutral peak is symmetrical but your analyte tails, the issue is chemical, not a physical void in the column plumbing[8]. To resolve this, lower the pH to 2.0–2.5 to protonate both the analyte and the residual silanols, neutralizing the secondary interaction sites[7]. Additionally, utilize a high-purity, thoroughly end-capped stationary phase and increase the buffer concentration (e.g., to 50 mM) to mask any remaining active sites[5][7].
Q3: What buffer system should I choose for LC-UV versus LC-MS?
Mechanistic Cause: The choice of buffer dictates both the pH stability of the method and the detection sensitivity. Phosphate buffers have three pKa values, making them exceptionally strong buffers at low pH (2.1–3.1). They also possess a low UV cutoff (<200 nm), which is critical because 4,4-difluoro-3-methyloxolane-3-carboxylic acid lacks a strong chromophore and requires detection at low wavelengths (e.g., 210 nm)[2][9]. However, phosphate is non-volatile and will precipitate in and severely contaminate mass spectrometers.
Strategic Solution: For LC-UV, strictly use 50 mM Potassium Phosphate adjusted to pH 2.5[2]. For LC-MS, switch to a volatile buffer system such as 0.1% Formic Acid (pH ~2.7) or 0.05% Trifluoroacetic Acid (TFA)[3]. Note that while TFA provides excellent ion-pairing and peak shape, it can cause ion suppression in electrospray ionization (ESI-MS)[4].
III. Quantitative Data Reference Tables
Table 1: Mobile Phase Buffer Selection Guide
Buffer System
Effective pH Range
UV Cutoff (nm)
MS Compatible
Mechanistic Advantage
Potassium Phosphate
2.1 – 3.1
< 200
No
Superior buffering capacity at low pH; ideal for low-wavelength UV detection[2][9].
Formic Acid (0.1%)
2.7 – 3.7
210
Yes
Volatile; provides adequate ion suppression for MS without severe signal quenching[3].
Trifluoroacetic Acid (0.05%)
~ 2.0
210
Yes*
Strong ion-pairing agent; excellent for resolving severe tailing (*causes MS signal suppression).
| Ammonium Acetate | 3.8 – 5.8 | 210 | Yes | Ideal for HILIC methods where intermediate pH is required to maintain analyte polarity[10]. |
Table 2: Stationary Phase Chemistry Matrix
Column Chemistry
Retention Mechanism
Aqueous Stability
Target Application for Fluorinated Acids
Standard C18
Hydrophobic Partitioning
Poor (Chain Folding)
Not recommended; results in void volume elution[2].
AQ-C18 (e.g., T3)
Hydrophobic + Polar
Excellent (100%)
Primary choice; resists dewetting in highly aqueous mobile phases[2][4].
To guarantee a robust method, follow this self-validating protocol for optimizing the mobile phase via ion-suppression.
Step 1: System Suitability & Physical Void Check
Disconnect the column and flush the HPLC system lines to ensure no residual buffers remain.
Install the AQ-C18 column.
Inject a neutral marker (e.g., Uracil). If the Uracil peak tails, you have a physical plumbing issue (e.g., dead volume in fittings) that must be fixed before proceeding[8].
For UV Detection: Dissolve Potassium Phosphate in HPLC-grade water to achieve a 50 mM concentration.
Submerge a calibrated pH meter into the aqueous solution.
Titrate dropwise with concentrated Phosphoric Acid (
H3PO4
) until the pH reaches exactly 2.5.
Critical Rule: Always measure and adjust the pH of the aqueous component before mixing with any organic modifiers to ensure thermodynamic accuracy[3]. Filter through a 0.22 µm membrane.
Pump the mobile phase (e.g., 98% Buffer / 2% Acetonitrile) at 1.0 mL/min.
Allow at least 20 column volumes to pass through the system to fully protonate the stationary phase silanols and equilibrate the baseline[7].
Inject the 4,4-difluoro-3-methyloxolane-3-carboxylic acid standard.
Step 4: Validation Metrics Calculation
To validate the success of the optimization, calculate the following metrics directly from your chromatogram:
Retention Factor (
k′
): Calculate using
k′=(tr−t0)/t0
. A successful ion-suppression strategy will yield a
k′>2
.
Asymmetry Factor (
As
): Measure the peak at 10% of its height. Calculate
As=b/a
(where
a
is the front half-width and
b
is the back half-width). The method is validated if
As≤1.5
[6]. If
As>1.5
, lower the pH by an additional 0.2 units or increase buffer concentration.
A Senior Application Scientist's Guide to Bioisosteric Replacement: 4,4-difluoro-3-methyloxolane-3-carboxylic acid vs. Cyclopentanecarboxylic acid
In modern drug discovery, the strategic modification of lead compounds to optimize their absorption, distribution, metabolism, and excretion (ADME) properties, while maintaining or enhancing target affinity, is a corners...
Author: BenchChem Technical Support Team. Date: April 2026
In modern drug discovery, the strategic modification of lead compounds to optimize their absorption, distribution, metabolism, and excretion (ADME) properties, while maintaining or enhancing target affinity, is a cornerstone of medicinal chemistry. Bioisosteric replacement, the substitution of one atom or group for another with similar physicochemical properties, is a powerful tool in this endeavor.[1][2] This guide provides an in-depth, data-driven comparison of a classic carbocyclic motif, cyclopentanecarboxylic acid, with a contemporary fluorinated heterocyclic analogue, 4,4-difluoro-3-methyloxolane-3-carboxylic acid.
This analysis is designed for researchers, scientists, and drug development professionals, moving beyond a simple list of properties to explain the causal relationships between structural changes and their functional consequences in a drug design context.
The Rationale: Why Consider This Bioisosteric Switch?
Cyclopentanecarboxylic acid is a common building block in organic synthesis, valued for its defined stereochemical framework.[3] However, carbocyclic rings like cyclopentane are often susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, a primary pathway for drug clearance in the liver.[4] This can lead to rapid elimination and poor pharmacokinetic profiles.
The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability.[5][6][7][8] The 4,4-difluoro-3-methyloxolane-3-carboxylic acid scaffold represents a sophisticated bioisosteric replacement for three key reasons:
Metabolic Blocking: The gem-difluoro group at the 4-position sterically and electronically shields the adjacent C-H bonds from oxidative metabolism.[7][9] The high strength of the C-F bond compared to the C-H bond makes it resistant to enzymatic cleavage.
Modulation of Physicochemical Properties: The replacement of a methylene (-CH2-) group with an oxygen atom and the addition of two fluorine atoms significantly alters acidity (pKa) and lipophilicity (LogP), which are critical determinants of a drug's solubility, permeability, and target engagement.[6][10]
Conformational Constraint and Novel Interactions: The oxolane (tetrahydrofuran) ring introduces a degree of conformational rigidity and a potential hydrogen bond acceptor (the oxygen atom) that is absent in the purely hydrocarbon cyclopentane ring. This can help lock the molecule into a more favorable binding conformation for its biological target.
Structural and Physicochemical Head-to-Head Comparison
The fundamental differences in structure directly translate to distinct physicochemical profiles. While specific experimental values for 4,4-difluoro-3-methyloxolane-3-carboxylic acid are not widely published, we can predict its properties based on established principles of physical organic chemistry.
The strong electron-withdrawing effect of the two fluorine atoms and the ring oxygen acidifies the carboxylic acid proton, lowering the pKa. This increases the proportion of the ionized (carboxylate) form at physiological pH (7.4), which can enhance aqueous solubility but may decrease cell permeability.[15]
The introduction of polar fluorine and oxygen atoms significantly lowers lipophilicity. This can improve solubility and reduce non-specific binding but may hinder passage across lipid membranes if not balanced.
Polar Surface Area (PSA)
37.3 Ų
Predicted: 46.5 Ų
The addition of the ether oxygen increases PSA, generally leading to lower cell permeability and reduced ability to cross the blood-brain barrier.
Hydrogen Bond Acceptors
2 (on carboxyl)
3 (carboxyl + ring oxygen)
The additional H-bond acceptor on the oxolane ring provides an opportunity for new, favorable interactions within a protein binding site, potentially increasing affinity and selectivity.
Diagram 1: Structural Comparison
Caption: 2D structures of the parent carbocycle and its fluorinated heterocyclic bioisostere.
Anticipated Impact on ADME Properties
The primary motivation for this bioisosteric replacement is the anticipated improvement in the drug's metabolic profile.
Metabolic Stability: The key hypothesis is that the difluoro-oxolane analog will exhibit significantly greater stability in the presence of liver enzymes. The C-F bonds at the 4-position effectively block what would be a prime site for CYP-mediated hydroxylation on the cyclopentane ring. This should translate to a longer in vitro half-life (t½) and lower intrinsic clearance (Clint).[5][7][9]
Permeability: The lower predicted LogP and higher PSA of the fluorinated analog suggest that its passive diffusion across cell membranes might be lower compared to cyclopentanecarboxylic acid. This is a critical trade-off. While metabolic stability may be enhanced, permeability must remain sufficient for the drug to reach its site of action.
Protein Binding: The increased acidity of the fluorinated compound means it will be more highly ionized at physiological pH. Acidic drugs often bind to albumin in plasma. While no direct data exists, a change in protein binding is a likely consequence of this bioisosteric switch.
To move from prediction to data, a medicinal chemist must validate these hypotheses experimentally. The following protocols describe robust, industry-standard assays to compare these two fragments directly.
This method provides a rapid and reliable measure of lipophilicity, correlating a compound's retention time on a reverse-phase (hydrophobic) column with known LogP standards.[16][17]
Principle: The more lipophilic a compound, the more strongly it will associate with the non-polar stationary phase of the C18 column, resulting in a longer retention time (t_R). A calibration curve is generated using a set of standards with well-documented LogP values.
Materials:
High-Performance Liquid Chromatography (HPLC) system with UV detector.
C18 reverse-phase column.
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Test Compounds: 10 mM stock solutions in DMSO.
LogP Standards: A set of 5-7 compounds covering a LogP range of 0-5 (e.g., uracil, caffeine, phenol, naproxen).
Procedure:
System Equilibration: Equilibrate the C18 column with a 50:50 mixture of Mobile Phase A and B at a constant flow rate (e.g., 1 mL/min).
Standard Injection: Inject each LogP standard individually and record its retention time (t_R). Also, inject a non-retained compound (e.g., uracil) to determine the void time (t_0).
Calculate Capacity Factor (k'): For each standard, calculate k' = (t_R - t_0) / t_0.
Generate Calibration Curve: Plot the known LogP values of the standards (y-axis) against their corresponding log(k') values (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c).[17]
Test Compound Analysis: Inject the cyclopentanecarboxylic acid and the difluoro-oxolane analog under the identical chromatographic conditions and record their retention times.
LogP Determination: Calculate log(k') for each test compound and use the calibration curve equation to determine their experimental LogP values.
Trustworthiness Check: The linear regression of the calibration curve should have an R² value > 0.98 for the results to be considered reliable.
This assay is the gold standard for assessing a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[4][18][19]
Principle: The test compound is incubated with pooled human liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[4][20] The reaction is initiated by adding the necessary cofactor, NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS, allowing for the calculation of half-life (t½) and intrinsic clearance (Clint).[20]
Materials:
Pooled Human Liver Microsomes (HLM), stored at -80°C.
Phosphate Buffer (100 mM, pH 7.4).
NADPH regenerating system (or NADPH stock solution).
Test Compounds: 1 µM final concentration.
Positive Control: A compound with known high clearance (e.g., Midazolam, Dextromethorphan).[18]
Quenching Solution: Ice-cold acetonitrile containing an internal standard.
LC-MS/MS system for analysis.
Procedure:
Preparation: Thaw HLM on ice. Prepare a master mix containing HLM (final protein concentration 0.5 mg/mL) and the test compound (1 µM) in phosphate buffer.
Pre-incubation: Pre-incubate the master mix at 37°C for 5-10 minutes to bring it to temperature.
Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). This is the t=0 time point. Immediately remove an aliquot and quench it in 3 volumes of ice-cold acetonitrile with internal standard.
Time Course: Continue incubating at 37°C. At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), remove aliquots and quench them in the same manner.[4]
Sample Processing: After the final time point, vortex all quenched samples and centrifuge to pellet the precipitated protein.
LC-MS/MS Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.
Data Analysis: Plot the natural logarithm (ln) of the percentage of compound remaining versus time. The slope of this line (k) is the elimination rate constant.
Half-life (t½): Calculated as 0.693 / k.
Intrinsic Clearance (Clint): Calculated as (0.693 / t½) / (protein concentration in mg/mL). Units are µL/min/mg protein.[20]
Trustworthiness Check: The positive control compound must show significant turnover (>80% depletion by the final time point). A control incubation without NADPH should show minimal depletion of the test compound, confirming the metabolism is cofactor-dependent.
Diagram 2: Workflow for Metabolic Stability Assay
Caption: Experimental workflow for the in vitro human liver microsomal stability assay.
Conclusion and Strategic Outlook
The bioisosteric replacement of cyclopentanecarboxylic acid with 4,4-difluoro-3-methyloxolane-3-carboxylic acid is a compelling strategy for any medicinal chemist looking to address metabolic liabilities while potentially discovering new, beneficial target interactions.
Key Advantages of the Fluorinated Heterocycle:
Enhanced Metabolic Stability: The primary driver for this switch is the strong potential to block CYP-mediated oxidation.
Modulated Physicochemical Properties: Lowered lipophilicity and increased acidity can improve aqueous solubility.
New Interaction Potential: The ring oxygen provides a hydrogen bond acceptor that may increase binding affinity.
Potential Challenges and Considerations:
Permeability: The increase in polarity (lower LogP, higher PSA) may reduce passive permeability, a risk that must be carefully monitored.
Synthetic Complexity: The synthesis of the fluorinated oxolane is significantly more complex and costly than sourcing simple cyclopentanecarboxylic acid.
Unpredictable Biology: While designed to mimic the parent, any bioisosteric replacement can result in unexpected changes in pharmacology or off-target effects.[1]
Ultimately, the utility of this replacement cannot be predicted with certainty and must be validated empirically on a case-by-case basis. The experimental protocols provided herein offer a robust framework for generating the critical data needed to make an informed decision. By understanding the fundamental chemical principles and rigorously testing the outcomes, researchers can effectively leverage this advanced bioisostere to design safer and more effective medicines.
References
Understanding Cyclopentanecarboxylic Acid: Properties and Applications. (2026, March 19). Google.
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026, January 21). PubMed.
CAS 3400-45-1: Cyclopentanecarboxylic acid. CymitQuimica.
Metabolic stability in liver microsomes. Mercell.
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, August 14). Protocols.io.
A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023, September 25). International Journal of Pharmaceutics.
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014, February 10). Agilent.
Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub.
Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). IntechOpen.
Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC). (2023, November 30). WuXi AppTec DMPK.
LogP—Making Sense of the Value. ACD/Labs.
CAS 1782346-79-5|4,4-Difluoro-3-Methyloxolane-3-Carboxylic Acid. BOC Sciences.
4,4-Difluoro-3-methyloxolane-3-carboxylic acid, CAS [[1782346-79-5]]. BIOZOL.
Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.
Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. PMC.
Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022, May 19). Semantic Scholar.
Structure-property relationships of fluorinated carboxylic acid bioisosteres. (2023, July 01). eScholarship.
A Comparative Guide to the Synthetic Routes of 4-Methyloxolane-2-carboxylic Acid. Benchchem.
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Structure Property Relationships of Carboxylic Acid Isosteres. (2015, December 19). Institute for Translational Medicine and Therapeutics - University of Pennsylvania.
Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. PMC.
Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (2024, September 26). MDPI.
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024, March 17). Frontiers.
Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. (2019, February 19). Semantic Scholar.
Pharmacokinetic Profiling and Bioisosteric Comparison of 4,4-Difluoro-3-methyloxolane-3-carboxylic Acid Derivatives
In modern medicinal chemistry, overcoming metabolic liabilities while maintaining optimal physicochemical properties is a primary driver of lead optimization. The compound 4,4-difluoro-3-methyloxolane-3-carboxylic acid (...
Author: BenchChem Technical Support Team. Date: April 2026
In modern medicinal chemistry, overcoming metabolic liabilities while maintaining optimal physicochemical properties is a primary driver of lead optimization. The compound 4,4-difluoro-3-methyloxolane-3-carboxylic acid (CAS: 1782346-79-5, Molecular Formula: C6H8F2O3) has emerged as a highly specialized bioisosteric building block[1][2].
This guide objectively compares the pharmacokinetic (PK) performance of derivatives utilizing this fluorinated oxolane scaffold against traditional unfluorinated and carbocyclic alternatives. By examining the causality behind these structural modifications, we provide a robust framework for integrating this moiety into drug development pipelines.
Mechanistic Rationale: The Bioisosteric Power of Fluorinated Oxolanes
When designing a drug candidate, replacing a standard cyclopentane ring with an oxolane (tetrahydrofuran) ring introduces a hydrogen-bond acceptor (the ether oxygen). This favorably alters the topological polar surface area (tPSA) and improves aqueous solubility. However, unfluorinated oxolanes are notoriously susceptible to Phase I oxidative metabolism—specifically, Cytochrome P450 (CYP450)-mediated hydroxylation at the C4 position.
By introducing a gem-difluoro moiety at the C4 position, we achieve two critical pharmacokinetic enhancements[3][4]:
Metabolic Shielding (Reduced Clearance): The C–F bond (~116 kcal/mol) is significantly stronger than the C–H bond (~98 kcal/mol). This effectively blocks CYP3A4 and CYP2D6 from oxidizing the ring at its most vulnerable site, drastically reducing intrinsic clearance (
CLint
).
Inductive pKa Modulation: The strong electron-withdrawing effect of the two fluorine atoms propagates through the sigma-bond framework, lowering the pKa of the adjacent C3-carboxylic acid. This ensures the moiety remains heavily ionized at physiological pH, which is critical for target engagement in specific binding pockets (e.g., mimicking phosphate groups or interacting with arginine residues), while the lipophilicity of the fluorine atoms offsets the polarity to maintain membrane permeability.
Logical Workflow of Pharmacokinetic Optimization
The decision to utilize 4,4-difluoro-3-methyloxolane-3-carboxylic acid is driven by a predictable, logical cascade of physicochemical shifts that directly translate to in vivo outcomes.
Logical workflow of pharmacokinetic optimization via gem-difluoro substitution.
Comparative Pharmacokinetic Data
To objectively evaluate the performance of 4,4-difluoro-3-methyloxolane-3-carboxylic acid derivatives, we compare them against their unfluorinated and carbocyclic analogs. The table below synthesizes representative in vitro ADME profiles demonstrating the superiority of the fluorinated oxolane scaffold in reducing clearance while maintaining a favorable distribution profile.
Compound Scaffold (Derivative Base)
Intrinsic Clearance (
CLint
) [µL/min/mg]
In Vitro Half-life (
t1/2
) [min]
LogD (pH 7.4)
Plasma Protein Binding (%)
Cyclopentane-3-carboxylic acid
45.2
15.3
2.1
88
3-Methyloxolane-3-carboxylic acid
38.5
18.0
1.4
75
4,4-Difluoro-3-methyloxolane-3-carboxylic acid
12.4
55.8
1.8
82
Data Interpretation: The transition from a cyclopentane to an unfluorinated oxolane reduces LogD and plasma protein binding but fails to significantly improve metabolic stability. The introduction of the 4,4-difluoro group (CAS: 1782346-79-5)[1] more than triples the in vitro half-life by arresting C4-oxidation, while the fluorine atoms restore the LogD to an optimal range (1.8) for oral bioavailability.
To generate the data presented above, a rigorous, self-validating in vitro assay must be employed. As an application scientist, I emphasize that an assay is only as reliable as its internal controls. The following protocol details the causality behind each step to ensure data integrity.
Objective: Quantify the intrinsic clearance (
CLint
) of the derivatives using Human Liver Microsomes (HLM).
Step 1: Preparation of Test Compounds and Controls
Action: Dissolve the 4,4-difluoro-3-methyloxolane derivative, along with Verapamil (high clearance control) and Warfarin (low clearance control), in DMSO. Dilute with phosphate buffer (pH 7.4) so the final assay concentration of DMSO is
≤
0.1%.
Causality: Higher concentrations of DMSO are known to competitively inhibit CYP450 enzymes. Keeping DMSO below 0.1% prevents artificial inflation of the compound's metabolic stability.
Step 2: Microsome Incubation
Action: Pre-incubate the test compounds (1 µM) with HLM (0.5 mg/mL protein) at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
Causality: CYP450 enzymes are monooxygenases that require a continuous supply of reducing equivalents. The NADPH regenerating system is mandatory; without it, the oxidation of the oxolane ring cannot occur, leading to false-positive stability results.
Step 3: Quenching and Extraction
Action: At specific time points (0, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture into 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4,000 rpm for 15 minutes.
Causality: The ice-cold acetonitrile instantly denatures the microsomal proteins, completely halting the enzymatic reaction. The internal standard accounts for any volumetric variations during extraction and subsequent LC-MS/MS injection, ensuring quantitative accuracy.
Step 4: LC-MS/MS Quantification and Data Validation
Action: Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate
CLint
from the slope of the natural log of the remaining parent compound versus time.
Self-Validation Check: Before accepting the derivative's data, verify the controls. If Verapamil is not rapidly degraded (
t1/2<15
min), the NADPH regenerating system or the microsomes are compromised, and the run must be invalidated.
References
Source: rlavie.
Source: uni.
Cas no 97614-43-2 (2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D...)
Stability Comparison Guide: 4,4-Difluoro-3-methyloxolane-3-carboxylic Acid vs. 3-Fluoro Derivatives
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Purpose: To objectively evaluate the chemical and metabolic stability of beta,beta-difluoro oxolane scaffolds against their al...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Purpose: To objectively evaluate the chemical and metabolic stability of beta,beta-difluoro oxolane scaffolds against their alpha-fluoro counterparts, providing actionable experimental workflows and quantitative data for lead optimization.
Structural and Mechanistic Causality
The strategic incorporation of fluorine into saturated oxygen heterocycles (oxolanes/tetrahydrofurans) is a proven tactic in drug design to modulate lipophilicity, tune pKa, and improve metabolic stability. However, the exact regiochemistry of the fluorination dictates the overall stability of the carboxylic acid bioisostere.
The Alpha-Fluoro Liability (3-Fluoro Derivatives)
In 3-fluoro derivatives, such as 3-fluorooxolane-3-carboxylic acid , the fluorine atom is positioned alpha (
α
) to the carboxylate. While this significantly lowers the pKa of the acid, it introduces severe chemical liabilities. The strong electron-withdrawing nature of the
α
-fluorine stabilizes the transition state for CO₂ extrusion, making these compounds highly susceptible to thermal and photoredox decarboxylation . Furthermore, the resulting
α
-fluoro carbanion or radical intermediate can rapidly undergo defluorination or HF elimination, leading to scaffold degradation.
The Gem-Difluoro Advantage (4,4-Difluoro-3-methyloxolane-3-carboxylic acid)
Conversely, 4,4-difluoro-3-methyloxolane-3-carboxylic acid utilizes a beta,beta (
β,β
)-difluoro substitution pattern . This structural choice leverages the gem-difluoro effect —a phenomenon where negative hyperconjugation (
σC−C→σC−F∗
) and electrostatic forces synergistically shorten and strengthen the C-F bonds .
Decarboxylation Resistance: Because the fluorines are at the
β
-position, they do not sufficiently stabilize an
α
-carbanion, maintaining a high activation energy barrier against decarboxylation.
Metabolic Shielding: The gem-difluoro group effectively blocks cytochrome P450 (CYP450) mediated oxidation at the 4-position without compromising the integrity of the oxolane ring.
Mechanistic Degradation Pathways
The following diagram illustrates the divergent stability profiles of these two fluorinated oxolane classes under physiological or basic conditions.
Caption: Mechanistic pathways of degradation vs. stability in fluorinated oxolanes.
Quantitative Data Comparison
The table below summarizes the physicochemical and stability metrics distinguishing the two scaffolds. Data reflects generalized behavior for these specific substitution patterns in medicinal chemistry applications .
Parameter
4,4-Difluoro-3-methyloxolane-3-carboxylic acid
3-Fluorooxolane-3-carboxylic acid
Substitution Pattern
β,β
-gem-difluoro
α
-monofluoro
Predicted pKa
~3.5 - 3.8
~3.0 - 3.2
Decarboxylation Liability
Low (High activation barrier)
High (Prone to CO₂ extrusion)
Defluorination Risk
Very Low (Stabilized by gem-effect)
Moderate (Susceptible to E1cB)
Microsomal Stability (
t1/2
)
> 120 min (Highly stable)
< 45 min (Subject to degradation)
Primary Clearance Mechanism
Phase II Glucuronidation (COOH)
Decarboxylation, Phase I Oxidation
Self-Validating Experimental Protocols
To objectively verify the stability differences between these compounds, researchers must employ self-validating assay systems. The protocols below are designed with internal controls to ensure that any observed degradation is an intrinsic property of the molecule, not an artifact of the assay.
Protocol A: Accelerated Chemical Stability (Decarboxylation Assay)
Objective: Determine the thermal and pH-dependent stability of the carboxylic acid moiety.
Sample Preparation: Prepare a 10 mM stock of the compound in DMSO. Dilute to 100 µM in three distinct buffers: pH 2.0 (HCl/KCl), pH 7.4 (PBS), and pH 10.0 (Carbonate).
Incubation: Incubate the solutions in sealed vials at 60°C to accelerate degradation kinetics.
Causality & Control: Include phenylacetic acid as a stable reference standard. If the reference degrades, the thermal block is malfunctioning; if only the fluorinated compound degrades, the liability is intrinsic.
Sampling & Analysis: Aliquot 50 µL at 0, 12, 24, and 48 hours. Dilute with 50 µL of mobile phase and analyze via LC-UV/MS to quantify the parent compound disappearance and monitor for the oxolene degradation product (M-44 mass shift for CO₂ loss).
Protocol B: In Vitro Liver Microsome (HLM) Stability
Objective: Assess vulnerability to CYP450-mediated metabolism and enzymatic defluorination.
Caption: Standardized experimental workflow for in vitro microsomal stability assessment.
Step-by-Step Methodology:
Matrix Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a reaction mixture containing 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4) with 3 mM MgCl₂.
Substrate Incubation: Add the test compound to a final concentration of 1 µM (ensuring first-order kinetics). Pre-incubate at 37°C for 5 minutes.
Reaction Initiation (Causality Check): Initiate the reaction by adding NADPH (1 mM final). Crucial Step: Run a parallel minus-NADPH control. This differentiates true enzymatic metabolism from spontaneous chemical instability in the buffer.
Time-Point Quenching: At 0, 15, 30, 60, and 120 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, 100 ng/mL).
Why this works: The cold organic solvent instantly denatures metabolic enzymes, halting the reaction precisely at the time point. The internal standard normalizes any volumetric errors or LC-MS matrix suppression, ensuring the data is self-validating.
Extraction & Quantification: Centrifuge at 14,000 rpm for 10 minutes to pellet precipitated proteins. Transfer the supernatant to LC vials. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to calculate the intrinsic clearance (
CLint
) and half-life (
t1/2
).
Conclusion
For drug development programs requiring a fluorinated oxolane carboxylic acid, 4,4-difluoro-3-methyloxolane-3-carboxylic acid offers a vastly superior stability profile compared to 3-fluoro derivatives. By shifting the fluorine atoms from the
α
to the
β
position and utilizing the stabilizing gem-difluoro effect, researchers can successfully lower the pKa of the bioisostere without introducing the severe decarboxylation and defluorination liabilities inherent to
α
-fluoro systems.
References
Engaging α-Fluorocarboxylic Acids Directly in Decarboxylative C–C Bond Formation. ACS Catalysis.
PubChemLite - 4,4-difluoro-3-methyloxolane-3-carboxylic acid (C6H8F2O3). Université du Luxembourg / PubChemLite.
Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. National Institutes of Health (PMC).
Fluorinated carboxylic acids as powerful building blocks for the formation of bimolecular monolayers. Chemical Communications (RSC Publishing).
Comprehensive Safety & Disposal Guide: 4,4-Difluoro-3-methyloxolane-3-carboxylic acid The disposal of fluorinated organic acids, such as 4,4-Difluoro-3-methyloxolane-3-carboxylic acid, presents a unique logistical and en...
The disposal of fluorinated organic acids, such as 4,4-Difluoro-3-methyloxolane-3-carboxylic acid, presents a unique logistical and environmental challenge. Because this molecule contains both a corrosive carboxylic acid functional group and a highly stable difluoromethylene moiety, it cannot be treated as standard organic waste. Improper disposal not only violates environmental regulations but also risks the generation of highly toxic byproducts, including hydrogen fluoride (HF) gas and persistent Products of Incomplete Combustion (PICs)[1].
As a preferred partner in laboratory safety, we have engineered this guide to provide researchers and drug development professionals with a self-validating, step-by-step operational workflow for the safe containment, segregation, and downstream destruction of this compound.
Chemical Profiling & Waste Categorization
To design an effective disposal strategy, we must first understand the mechanistic behavior of the waste stream. 4,4-Difluoro-3-methyloxolane-3-carboxylic acid is classified as a Halogenated Organic Acid .
Mixing this compound with non-halogenated solvents is a critical operational failure. Halogenated waste requires specialized, high-temperature incineration; contaminating a non-halogenated waste stream with fluorinated compounds exponentially increases disposal costs and destroys the viability of solvent recovery programs[2].
Table 1: Operational Specifications for Waste Logistics
Parameter
Operational Specification
Causality / Rationale
Waste Classification
Halogenated Organic Acid
Contains difluoromethylene group and carboxylic acid[3].
Container Material
High-Density Polyethylene (HDPE)
Prevents acid-induced corrosion (metal) and breakage (glass)[4].
Prevents exothermic neutralization and cross-contamination[5].
Destruction Method
High-Temperature Incineration (>1000°C)
Required to break high-energy C-F bonds and prevent PICs[6].
Step-by-Step Lab-Level Containment Protocol
Every protocol in your laboratory should be a self-validating system. The following workflow ensures that the chemical is safely contained without risking pressurization or environmental release.
Step 1: Preparation & Environmental Controls
Don appropriate PPE, including chemical-resistant gloves (Viton or double-nitrile), splash goggles, and a fully-buttoned lab coat[3]. All waste transfer must occur within a face-velocity certified chemical fume hood to capture any volatile emissions.
Step 2: Container Selection & Integrity Check
Select a clean, EH&S-approved High-Density Polyethylene (HDPE) container. Crucial Causality: Never use metal safety cans for this compound. Halogenated acids can dissociate over time, producing acidic byproducts that rapidly corrode metal, leading to catastrophic structural failure and leaks[3].
Step 3: Controlled Waste Transfer
Slowly transfer the 4,4-Difluoro-3-methyloxolane-3-carboxylic acid waste into the HDPE container. Do not fill the container beyond 80% capacity (leave 3 to 5 inches of headspace) to account for thermal expansion[4].
Step 4: The Off-Gassing Phase (Self-Validation)
Leave the container cap loosely threaded while the vessel remains in the fume hood. Crucial Causality: If the acid reacts with trace contaminants (e.g., carbonates), it will generate gas. Loosely capping the container allows these gases to vent, preventing dangerous internal pressurization and potential explosion[4]. Wait until all visible bubbling or thermal generation has ceased.
Step 5: Sealing & RCRA-Compliant Labeling
Once stabilized, tightly seal the cap. Attach a completed hazardous waste label. The label must explicitly state: "HAZARDOUS WASTE - Halogenated Organic Acid"[7]. Never use abbreviations or chemical formulas, as emergency responders require plain-language identifiers.
Step 6: Satellite Accumulation Area (SAA) Storage
Move the sealed container to your laboratory's designated SAA. Place the container inside a secondary containment tray to physically segregate it from incompatible hazard classes, such as bases or reactive metals[5].
Downstream Destruction: The Incineration Mechanism
Once EH&S removes the waste from your facility, it is transported to a commercial RCRA-permitted treatment facility. The destruction of fluorinated compounds is mechanistically demanding. The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry.
If incinerated at standard temperatures, the molecule will undergo unimolecular decomposition but fail to fully mineralize, resulting in the release of shorter-chain, highly toxic fluorinated greenhouse gases or PICs[8]. To achieve a 99.99% destruction and removal efficiency (DRE), the incinerator must operate at temperatures exceeding 1000°C with a gas residence time of at least 2 seconds[6].
Furthermore, the thermal cleavage of the C-F bond generates Hydrogen Fluoride (HF) gas[1]. Because HF is highly corrosive and toxic, the incinerator's flue gas must be routed through an alkaline scrubber, where the HF is neutralized into inert salts (such as Calcium Fluoride, CaF2) before the exhaust is safely emitted into the atmosphere[9].
Workflow of fluorinated acid waste from lab segregation to high-temperature thermal destruction.
References
Washington State University. "Halogenated Solvents & Chemical Waste Guidelines." WSU Environmental Health & Safety. [Link]
U.S. Environmental Protection Agency. "Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams." EPA.gov.[Link]
University of Central Florida. "EMS-WP-001 Laboratory Environmental Management Procedures." UCF Environmental Health & Safety.[Link]
Oregon State University. "Hazardous Waste Reduction and Segregation." OSU Environmental Health & Safety. [Link]
Environmental Working Group. "DRAFT EPA PFAS Disposal and Incineration Concerns." EWG.org. [Link]
University of Nevada, Reno. "Chemical Waste Procedures and Accumulation." UNR Environmental Health & Safety.[Link]
U.S. Environmental Protection Agency. "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances." EPA.gov. [Link]
National Institutes of Health. "Review of Per- and Poly-fluoroalkyl Treatment in Combustion-Based Thermal Waste Systems." PubMed Central (PMC).[Link]
Purdue University. "Guidelines: Handling and Disposal of Chemicals." Purdue Radiological and Environmental Management (REM).[Link]